Technical Documentation Center

Tetrahydropalmatrubine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tetrahydropalmatrubine

Core Science & Biosynthesis

Foundational

In Vitro Anti-Inflammatory Activity of Tetrahydropalmatrubine: A Mechanistic and Methodological Guide

Executive Summary Rheumatoid arthritis (RA) and other chronic autoimmune disorders are heavily driven by the dysregulation of synovial macrophages, which perpetuate tissue destruction through the hypersecretion of pro-in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rheumatoid arthritis (RA) and other chronic autoimmune disorders are heavily driven by the dysregulation of synovial macrophages, which perpetuate tissue destruction through the hypersecretion of pro-inflammatory cytokines. Recent breakthroughs in ethnopharmacology have identified Tetrahydropalmatrubine (THPR) —a protoberberine-type alkaloid and active monodesmethyl metabolite of tetrahydropalmatine derived from Corydalis decumbens—as a potent, targeted inhibitor of macrophage-driven inflammation[1].

Unlike broad-spectrum immunosuppressants, THPR operates via a highly specific, previously considered "undruggable" target: Fosl2 (FOS-like antigen 2), a critical subunit of the AP-1 transcription factor complex[1]. This whitepaper provides an in-depth technical analysis of THPR’s in vitro anti-inflammatory mechanisms, detailing the causality behind its molecular interactions, and outlines self-validating experimental protocols for drug development professionals and researchers.

Mechanistic Architecture: Targeting the Fosl2/AP-1 Axis

The transition of macrophages from a resting state to an M1-like pro-inflammatory phenotype is governed by complex transcriptional networks, predominantly the NF-κB and AP-1 pathways[2],[3].

While baseline protoberberine alkaloids are known to suppress TLR4/NF-κB signaling[2], THPR exhibits a distinct and nuanced mechanism of action:

  • Direct Target Engagement: THPR physically binds to cytosolic Fosl2[1]. Historically, transcription factors like Fosl2 lacked deep hydrophobic pockets, making them notoriously difficult to target with small molecules. THPR overcomes this barrier through specific high-affinity binding.

  • Nuclear Translocation & Heterodimer Modulation: Upon binding, THPR promotes the nuclear translocation of Fosl2 and forces its interaction with c-Jun[1].

  • Transcriptional Repression: The AP-1 complex is a dimeric transcription factor. By altering the physical assembly and dynamics of the Fosl2/c-Jun heterodimer, THPR paradoxically suppresses the transcription of downstream AP-1-driven pro-inflammatory cytokines (such as IL-6, TNF-α, and IL-1β)[1].

Pathway LPS Lipopolysaccharide (LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates AP1 AP-1 Transcription Complex TLR4->AP1 Downstream Signaling THPR Tetrahydropalmatrubine (THPR) Fosl2 Fosl2 (Cytosolic) THPR->Fosl2 Direct Binding Nucleus Nucleus (Fosl2 / c-Jun) Fosl2->Nucleus Promotes Translocation Nucleus->AP1 Modulates Heterodimer Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) AP1->Inflammation Suppresses Transcription

Diagram 1: Mechanistic pathway of THPR inhibiting macrophage inflammation via the Fosl2/AP-1 axis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of THPR must move beyond simple phenotypic observation. The following protocols are designed as self-validating systems , integrating orthogonal readouts to prove causality rather than mere correlation.

Protocol A: In Vitro Macrophage Polarization and THPR Treatment

Objective: To model acute inflammation and evaluate the dose-dependent efficacy of THPR.

  • Step 1: Cell Seeding and Synchronization. Seed RAW264.7 murine macrophages in 6-well plates. Subject cells to serum starvation (0.5% FBS) for 12 hours.

    • Causality: Serum contains variable growth factors that pre-activate kinase cascades (e.g., ERK/MAPK). Starvation synchronizes the cells in the G0​ phase, ensuring the measured inflammatory burst is strictly a response to the LPS/TLR4 axis.

  • Step 2: THPR Pre-treatment. Treat cells with varying concentrations of THPR (e.g., 5, 10, 20 μM) for 2 hours prior to stimulation.

    • Causality: Pre-treatment allows the alkaloid to penetrate the lipid bilayer and engage intracellular Fosl2 before the massive transcriptional wave induced by LPS begins.

  • Step 3: LPS Stimulation. Introduce 1 μg/mL LPS (E. coli O111:B4) for 24 hours.

  • Validation Checkpoint: Perform a CCK-8 assay in parallel. Why? To definitively prove that the reduction in cytokine levels is due to THPR's specific anti-inflammatory action, not a secondary artifact of compound cytotoxicity.

Protocol B: Target Validation via Bio-Layer Interferometry (BLI) and Co-IP

Objective: To prove direct physical binding and functional alteration of the target complex.

  • Step 1: BLI Binding Assay. Immobilize purified recombinant Fosl2 protein onto biosensors. Submerge sensors in varying concentrations of THPR and measure real-time association ( kon​ ) and dissociation ( koff​ ).

    • Causality: While Western blots only show protein abundance, BLI label-free technology calculates the equilibrium dissociation constant ( KD​ ). This proves THPR is a direct pharmacological ligand of Fosl2[1].

    • Validation Checkpoint: Utilize a point-mutated Fosl2 protein (lacking the predicted binding pocket) as a negative control to confirm binding specificity[1].

  • Step 2: Co-Immunoprecipitation (Co-IP). Lyse the treated RAW264.7 cells. Use Protein A/G magnetic beads conjugated with anti-Fosl2 antibodies to pull down the complex. Probe the eluate via Western blot for c-Jun.

    • Causality: Because Fosl2 does not act alone, proving that THPR binds Fosl2 is insufficient. Co-IP is essential to validate that this binding functionally alters the physical assembly of the AP-1 heterodimer in the nucleus[1].

Workflow Culture 1. Cell Culture & Synchronization PreTreat 2. THPR Pre-treatment (Target Engagement) Culture->PreTreat Stim 3. LPS Stimulation (Disease Modeling) PreTreat->Stim Assay1 4a. BLI & Co-IP (Binding Validation) Stim->Assay1 Assay2 4b. Flow Cytometry (Polarization) Stim->Assay2 Readout 5. Multi-omics & Cytokine Readout Assay1->Readout Assay2->Readout

Diagram 2: Self-validating experimental workflow for assessing THPR's in vitro efficacy.

Quantitative Data & Comparative Analysis

To streamline data interpretation for drug development, the expected pharmacological profile of THPR in macrophage models is summarized below.

Assay TypeBiological Target / ReadoutObserved EffectMechanistic Significance
Bio-Layer Interferometry (BLI) Recombinant Fosl2 + THPRDirect Binding ( KD​ quantified)Confirms Fosl2 as the primary intracellular target, overcoming its "undruggable" status.
Co-Immunoprecipitation (Co-IP) Fosl2 / c-Jun ComplexEnhanced InteractionProves THPR alters heterodimer assembly and nuclear dynamics.
ELISA / RT-qPCR IL-6, TNF-α, IL-1βDose-dependent reductionValidates downstream suppression of the AP-1 inflammatory cascade.
Flow Cytometry CD86 (M1) vs CD206 (M2)Shift toward M2 phenotypeDemonstrates systemic reprogramming of the macrophage state away from inflammation.

Conclusion & Translational Outlook

The in vitro characterization of Tetrahydropalmatrubine (THPR) represents a paradigm shift in targeting macrophage-driven inflammation. By moving away from broad kinase inhibitors and directly modulating the Fosl2/c-Jun interaction within the AP-1 complex, THPR offers a highly specific mechanism to halt the transcription of pro-inflammatory cytokines[1]. For drug development professionals, utilizing self-validating workflows—combining real-time binding kinetics (BLI) with functional complex analysis (Co-IP)—is critical to successfully translating these in vitro findings into viable therapeutics for Rheumatoid Arthritis and other autoimmune conditions.

Sources

Exploratory

Unlocking the Antimicrobial and Antifungal Potential of S-Tetrahydropalmatrubine: A Mechanistic and Methodological Guide

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that bypass traditional resistance mechanisms. S-tetrahydropalmatrubine (THPR) , a natura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that bypass traditional resistance mechanisms. S-tetrahydropalmatrubine (THPR) , a naturally occurring tetrahydroprotoberberine (THPB) isoquinoline alkaloid, has emerged as a highly privileged pharmacophore in this domain. Characterized by a tetracyclic core with specific oxygen functionalities at the C-2, C-3, C-9, and C-10 positions, THPR and its derivatives exhibit potent, multi-target antimicrobial and antifungal properties[1].

This technical guide dissects the causal mechanisms driving THPR’s pathogen-eradicating capabilities, presents quantitative efficacy data, and outlines self-validating experimental protocols designed for rigorous preclinical drug development.

Mechanistic Causality in Pathogen Eradication

Unlike conventional antibiotics that often target a single enzymatic pathway, THPBs exert their antimicrobial and antifungal effects through a synergistic, multi-target approach. This dual-targeting capability significantly lowers the propensity for pathogens to develop resistance[2].

Antibacterial Action: DNA Intercalation and Membrane Disruption

The primary antibacterial mechanism of THPR involves deep intercalation into pathogenic DNA. The planar isoquinoline core allows for robust π−π stacking between DNA base pairs, while the peripheral methoxy and hydroxyl groups form stable hydrogen bonds with the sugar-phosphate backbone[2]. This supramolecular complex physically obstructs DNA polymerase, halting replication.

Simultaneously, THPBs disrupt the structural integrity of the bacterial cell membrane. By altering the lipid bilayer's permeability, the alkaloid induces the catastrophic leakage of cytoplasmic nucleic acids and essential proteins, a mechanism highly effective against resilient strains like Listeria monocytogenes and Methicillin-resistant Staphylococcus aureus (MRSA)[3].

Antifungal Action: Ergosterol Depletion and ROS Generation

Fungal pathogens, particularly Candida species and Magnaporthe oryzae, are highly susceptible to isoquinoline alkaloids[4]. The antifungal causality is rooted in the inhibition of lanosterol 14 α -demethylase (CYP51) . The nitrogen atom within the THPR scaffold coordinates with the heme iron in the CYP51 active site, blocking the conversion of lanosterol to ergosterol[5]. The resulting ergosterol depletion destabilizes the fungal cell membrane.

Furthermore, THPR induces severe oxidative stress. The accumulation of Reactive Oxygen Species (ROS) collapses the mitochondrial membrane potential, ultimately leading to the complete suppression of fungal spore germination[4].

MOA cluster_bacterial Antibacterial Pathways cluster_fungal Antifungal Pathways THPR S-tetrahydropalmatrubine (THPR) Membrane Membrane Disruption & Content Leakage THPR->Membrane DNA DNA Intercalation & Cleavage THPR->DNA CYP51 CYP51 Inhibition (Ergosterol Depletion) THPR->CYP51 Spore Spore Germination Suppression THPR->Spore ROS ROS Generation & Mitochondrial Stress Membrane->ROS CellDeath Pathogen Cell Death (Apoptosis / Necrosis) DNA->CellDeath CYP51->ROS Spore->CellDeath ROS->CellDeath

Mechanistic pathways of S-tetrahydropalmatrubine driving antibacterial and antifungal efficacy.

Quantitative Efficacy Profile

To contextualize the potency of THPR and its structural analogs, we must evaluate their Minimum Inhibitory Concentrations (MIC) and Effective Concentrations (EC 50​ ). Structural modifications, such as Schiff base-bridged triazole functionalization or selective enzymatic methylation using O-methyltransferases (OMTs)[6], drastically enhance these metrics.

Table 1: Comparative Antimicrobial and Antifungal Efficacy of THPB Alkaloids

Compound Class / DerivativeTarget PathogenMIC / EC 50​ ( μ g/mL)Primary Putative Mechanism
THPB Triazole Derivatives MRSA (Gram-positive)2.0 (MIC)DNA intercalation & direct cleavage[2]
THPB Triazole Derivatives Micrococcus luteus1.0 (MIC)DNA intercalation[2]
THPB Triazole Derivatives Candida spp. (Yeast)0.5 - 1.0 (MIC)Membrane disruption & Ergosterol depletion[2]
Sanguinarine (THPB relative) Magnaporthe oryzae6.96 (EC 50​ )Spore germination inhibition & ROS generation[4]
Dehydrocorydaline Listeria monocytogenes1000.0 (MIC)Cytoplasmic protein & nucleic acid leakage[3]

Self-Validating Experimental Workflows

As drug development professionals, we must ensure that our experimental models are self-validating. The following protocols are designed not just to observe effects, but to definitively prove the underlying causal mechanisms of THPR.

Workflow Phase1 Phase 1: Preparation Enzymatic Synthesis & Purification Phase2 Phase 2: Susceptibility Broth Microdilution (MIC / MBC / MFC) Phase1->Phase2 Phase3 Phase 3: Mechanism DNA Binding, ROS & Ergosterol Assays Phase2->Phase3 Phase4 Phase 4: Validation In Vivo Efficacy & Toxicity Profiling Phase3->Phase4

Standardized experimental workflow for evaluating THPR antimicrobial and antifungal properties.

Protocol 1: Broth Microdilution for MIC and MBC/MFC Determination

Rationale: Establishing baseline potency is required before mechanistic deconvolution. We utilize resazurin dye because it provides a direct metabolic readout of cell viability, allowing us to accurately differentiate between bacteriostatic and bactericidal effects.

  • Inoculum Preparation: Cultivate the target bacterial/fungal strain in Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to a logarithmic growth phase. Adjust the suspension to 5×105 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of THPR (ranging from 128 μ g/mL to 0.125 μ g/mL) in the respective broth.

  • Inoculation & Incubation: Add 50 μ L of the adjusted inoculum to each well. Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Metabolic Readout: Add 10 μ L of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates microbial viability. The lowest concentration remaining blue is the MIC.

  • Bactericidal/Fungicidal Confirmation: Plate 10 μ L from all wells showing no visible growth onto agar plates. The lowest concentration yielding no colony growth after 24 hours is recorded as the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Protocol 2: Mechanistic DNA Intercalation Assay (Fluorescence Quenching)

Rationale: Calf thymus DNA (ctDNA) is utilized because its structural topology closely mimics the complex supercoiling encountered in pathogenic nucleoids. Ethidium bromide (EB) displacement confirms competitive intercalation.

  • Complex Formation: Prepare a baseline solution of ctDNA (50 μ M) and EB (5 μ M) in Tris-HCl buffer (pH 7.4). Incubate in the dark for 30 minutes to allow the EB-DNA complex to form, which will emit strong fluorescence.

  • Titration: Gradually titrate THPR (0 to 100 μ M) into the EB-DNA solution.

  • Spectroscopic Analysis: Measure the fluorescence emission spectra using an excitation wavelength of 510 nm and an emission range of 550–750 nm.

  • Data Interpretation: A dose-dependent decrease in fluorescence intensity indicates that THPR is actively displacing EB from the DNA base pairs. Calculate the Stern-Volmer quenching constant ( Ksv​ ) to quantify the binding affinity.

Protocol 3: Fungal Ergosterol Biosynthesis Inhibition Assay

Rationale: The extraction of ergosterol followed by HPLC-UV analysis allows us to pinpoint CYP51 inhibition. The accumulation of lanosterol coupled with ergosterol depletion is the hallmark biochemical signature of this mechanism.

  • Fungal Treatment: Treat a mid-log phase culture of Candida albicans with sub-MIC concentrations of THPR (e.g., 0.5 × MIC) for 16 hours.

  • Saponification & Extraction: Harvest the cells via centrifugation. Resuspend the pellet in 25% alcoholic potassium hydroxide and incubate at 85°C for 1 hour to saponify the lipids. Extract the sterols using a mixture of sterile water and n-heptane.

  • HPLC-UV Quantification: Analyze the heptane layer using an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase of 100% methanol at a flow rate of 1.0 mL/min, monitoring UV absorbance at 282 nm (for ergosterol).

  • Analysis: Compare the area under the curve (AUC) of the ergosterol peak in THPR-treated samples against an untreated vehicle control to determine the percentage of CYP51 inhibition.

References

  • Structures of some common tetrahydroprotoberberine alkaloids.ResearchGate.
  • An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids.National Institutes of Health (PMC).
  • Design, synthesis and biological evaluation of novel Schiff base-bridged tetrahydroprotoberberine triazoles as a new type of potential antimicrobial agents.National Institutes of Health (PMC).
  • Antibacterial Activity and Multi-Targeting Mechanism of Dehydrocorydaline From Corydalis turtschaninovii Bess. Against Listeria monocytogenes.National Institutes of Health (PMC).
  • Anti-phytopathogenic activity and the possible mechanisms of action of isoquinoline alkaloid sanguinarine.National Institutes of Health (PubMed).
  • Antifungal Potential of Secondary Metabolites Derived from Arcangelisia flava (L.) Merr.: An Analysis of In Silico Enzymatic Inhibition and In Vitro Efficacy against Candida Species.MDPI.

Sources

Foundational

Tetrahydropalmatrubine: A Structural Investigation of the C-2, C-3, C-9, and C-10 Oxygen Functionalities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Tetrahydropalmatrubine is a pivotal protoberberine alkaloid, primarily recognized as a monodesmethyl metabolite of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropalmatrubine is a pivotal protoberberine alkaloid, primarily recognized as a monodesmethyl metabolite of the pharmacologically significant compound, Levo-tetrahydropalmatine (l-THP).[1] Its structural distinction from its parent compound lies in the specific arrangement of oxygen-containing functional groups on its aromatic rings. This guide provides an in-depth analysis of the C-2, C-3, C-9, and C-10 positions of the tetrahydropalmatrubine core, elucidating the nature of these functionalities. We will explore the definitive spectroscopic techniques for their characterization, discuss the chemical and biological implications of the unique C-9 hydroxyl group, and present a validated experimental workflow for structural verification. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this molecule's structure-activity relationship.

Core Molecular Architecture

Tetrahydropalmatrubine is a tetracyclic isoquinoline alkaloid built upon a protoberberine skeleton.[2][3] This core structure consists of a dibenzo[a,g]quinolizine framework. The defining features of tetrahydropalmatrubine are the oxygen-containing substituents on its A and D aromatic rings.

Based on its systematic IUPAC name, 2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol, and its molecular formula C20H23NO4, the specific functionalities are as follows[4]:

  • C-2 Position: A methoxy group (-OCH₃)

  • C-3 Position: A methoxy group (-OCH₃)

  • C-9 Position: A phenolic hydroxyl group (-OH)

  • C-10 Position: A methoxy group (-OCH₃)

The critical distinction from its precursor, tetrahydropalmatine (THP), is the demethylation at the C-9 position, replacing a methoxy group with a hydroxyl group.[1] This single modification dramatically alters the molecule's electronic properties, reactivity, and potential for biological interactions.

workflow cluster_exp Experimental Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample Tetrahydropalmatrubine Sample HRMS High-Resolution MS Sample->HRMS IR Infrared Spectroscopy Sample->IR NMR 1D & 2D NMR Spectroscopy Sample->NMR Formula Confirm Formula (C₂₀H₂₃NO₄) HRMS->Formula Exact Mass OH_group Identify -OH Group (Broad O-H Stretch) IR->OH_group Vibrational Frequencies Connectivity Assign Connectivity (-OCH₃ vs -OH positions) NMR->Connectivity Chemical Shifts & Correlations (HMBC) Structure Final Structure Elucidated Formula->Structure OH_group->Structure Connectivity->Structure

Caption: Workflow for the structural elucidation of Tetrahydropalmatrubine.

Experimental Protocol: NMR-Based Structural Verification

Objective: To provide definitive, self-validating evidence for the placement of the three methoxy groups and one hydroxyl group on the tetrahydropalmatrubine scaffold.

Materials & Equipment:

  • Tetrahydropalmatrubine sample (≥ 5 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-precision 5 mm NMR tubes

  • 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the tetrahydropalmatrubine sample.

    • Dissolve the sample in ~0.6 mL of deuterated solvent (CDCl₃ is suitable, but DMSO-d₆ can be better for observing the exchangeable -OH proton).

    • Vortex the solution until the sample is fully dissolved and transfer it to an NMR tube.

  • Spectrometer Setup & Shimming:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition of 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum with 16-32 scans. Ensure the spectral width covers the range from 0 to 12 ppm.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This is a longer experiment and may require several hundred to a few thousand scans for a good signal-to-noise ratio.

  • Acquisition of 2D Spectra:

    • gCOSY (Gradient Correlation Spectroscopy): Acquire a COSY spectrum to establish ¹H-¹H coupling networks, which is useful for assigning protons on the aliphatic and aromatic rings.

    • gHSQC (Gradient Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum optimized for one-bond C-H coupling (~145 Hz). This will correlate each proton signal with its directly attached carbon.

    • gHMBC (Gradient Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum optimized for long-range couplings (typically 8-10 Hz). This is the most critical experiment for this specific objective.

  • Data Analysis & Interpretation:

    • Step 1: In the ¹H spectrum, identify the three methoxy singlets and the aromatic protons.

    • Step 2: Use the HSQC spectrum to connect the methoxy proton singlets to their corresponding methoxy carbon signals (~55-60 ppm).

    • Step 3: In the HMBC spectrum, look for the crucial 3-bond correlations (³JCH) from the methoxy protons to the aromatic ring carbons. For example, the protons of the C-10 methoxy group should show a cross-peak to the C-10 quaternary carbon (~145-150 ppm).

    • Step 4: By systematically identifying the HMBC correlations for all three methoxy groups, their positions at C-2, C-3, and C-10 can be definitively assigned.

    • Step 5: The remaining oxygenated aromatic carbon with no corresponding methoxy correlation is, by deduction, the C-9 position bearing the hydroxyl group. This is confirmed by the presence of the broad O-H proton in the ¹H spectrum and the characteristic O-H stretch in the IR spectrum.

Conclusion

The structural characterization of tetrahydropalmatrubine reveals a precise arrangement of three methoxy groups at positions C-2, C-3, and C-10, and a single, defining hydroxyl group at C-9. This architecture is rigorously confirmed through a multi-technique spectroscopic approach, with 2D NMR, particularly the HMBC experiment, serving as the cornerstone for unambiguous assignment. The presence of the C-9 hydroxyl group fundamentally differentiates tetrahydropalmatrubine from its parent compound, tetrahydropalmatine, introducing a site of chemical reactivity that is critical to its metabolic fate and pharmacological profile. For drug development professionals, understanding this structural nuance is paramount for predicting pharmacokinetics, designing derivatives with improved properties, and elucidating its mechanism of action.

References

  • A biosynthetic network for protoberberine production in Coptis chinensis - PMC - NIH. (n.d.).
  • The biosynthesis of protoberberine and related isoquinoline alkaloids. (n.d.).
  • Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine. (n.d.). PubMed.
  • De novo production of protoberberine and benzophenanthridine alkaloids through metabolic engineering of yeast. (2024, October 9). PubMed.
  • Berberine: A Comprehensive Review on its Isolation, Biosynthesis, Chemistry and Pharmacology. (2021, October 20). Asian Publication Corporation.
  • Tetrahydropalmatine. (n.d.). Grokipedia.
  • Tetrahydropalmatrubine (C20H23NO4). (n.d.). PubChemLite.
  • A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. (n.d.). PMC.
  • Tetrahydropalmatine. (n.d.). Wikipedia.
  • A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. (2022, April 26). PubMed.
  • What is Tetrahydropalmatine sulfate used for? (2024, June 15). Patsnap Synapse.

Sources

Exploratory

Preliminary In Vivo Toxicity Screening of Tetrahydropalmatrubine: A Technical Guide

Executive Summary Tetrahydropalmatrubine (THPR) is a critical monodesmethyl metabolite of L-tetrahydropalmatine (THP), a tetrahydroprotoberberine isoquinoline alkaloid derived from Corydalis yanhusuo[1]. While the parent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydropalmatrubine (THPR) is a critical monodesmethyl metabolite of L-tetrahydropalmatine (THP), a tetrahydroprotoberberine isoquinoline alkaloid derived from Corydalis yanhusuo[1]. While the parent compound THP has demonstrated significant potential in analgesia and addiction attenuation, its clinical translation is often bottlenecked by poor intestinal absorption, rapid clearance, and potential hepatotoxicity and cardiotoxicity[2]. As drug development pivots toward utilizing active metabolites like THPR to bypass first-pass liabilities, rigorous in vivo toxicity profiling becomes paramount.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic protocols. Here, we establish a self-validating, causality-driven framework for the preliminary in vivo toxicity screening of THPR. This guide details the mechanistic rationale, model selection, and step-by-step methodologies required to establish a reliable safety window for THPR.

Pharmacological Rationale & Toxicokinetic Context

To design an effective toxicity screen, one must understand the metabolic origin of the test article. THP undergoes rapid hepatic metabolism via cytochrome P450 enzymes, resulting in mono-demethylation at the C-2, C-3, C-9, or C-10 positions to form metabolites such as L-isocorypalmine, L-corypalmine, and L-tetrahydropalmatrubine (THPR)[1].

Because THP has been flagged for potential cardiac and neurological toxicity at supra-therapeutic doses[2], its metabolites must be screened for similar liabilities. Specifically, THP is known to suppress CYP1A2 expression in the liver[2]; therefore, evaluating whether THPR inherits this hepatotoxic trait is a primary objective of this screening workflow.

G THP L-Tetrahydropalmatine (Parent Alkaloid) CYP Hepatic CYP450 Metabolism THP->CYP Demethylation THPR L-Tetrahydropalmatrubine (Target Metabolite) CYP->THPR C-2/C-3/C-9/C-10 TOX Toxicity Screening (Hepatotoxicity / Neurotoxicity) THPR->TOX In Vivo Evaluation

Fig 1. Metabolic pathway of L-THP to L-THPR and subsequent toxicity screening focus.

Preclinical Framework & Model Selection

Choosing the correct animal model is the foundation of a self-validating study. For THPR, a dual-model approach is recommended:

  • C57BL/6 Mice (Acute Toxicity): Mice are highly sensitive to the sedative and hypnotic effects of tetrahydroprotoberberines. They require less compound for single-dose Maximum Tolerated Dose (MTD) and LD50 establishment.

  • Sprague-Dawley Rats (Subacute Toxicity & Toxicokinetics): Rats provide sufficient blood volume for serial microsampling (e.g., via jugular vein catheterization). This allows for the construction of robust Area Under the Curve (AUC) and Cmax​ profiles without the confounding variable of pooling blood from multiple animals, ensuring high statistical power.

Methodological Execution: Step-by-Step Protocols

The following protocols are designed as self-validating systems. Every step includes internal controls to ensure that observed toxicities are strictly attributable to THPR.

Phase 1: Acute Toxicity (Single-Dose Escalation)

Objective: Determine the MTD and LD50 of THPR to establish dosing boundaries for repeated-dose studies.

  • Acclimation & Fasting: Acclimate 40 C57BL/6 mice (20 male, 20 female) for 7 days. Fast the animals for 12 hours prior to dosing to eliminate food-drug absorption variables.

  • Formulation: Suspend THPR in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) to ensure homogenous delivery. Validation Checkpoint: Analyze the formulation via HPLC prior to dosing to confirm concentration and homogeneity.

  • Dosing: Administer a single oral gavage (p.o.) at escalating doses (e.g., 50, 100, 200, 400 mg/kg). Include a vehicle-only control group.

  • Observation Window: Monitor continuously for the first 4 hours for acute neurological signs (tremors, sedation, respiratory depression), followed by twice-daily observations for 14 days.

  • Endpoint: Record mortality. Euthanize surviving animals on Day 14 for gross necropsy.

Phase 2: Subacute Toxicity (14-Day Repeated Dose)

Objective: Identify target organ toxicity, delayed-onset adverse effects, and No Observed Adverse Effect Level (NOAEL).

  • Randomization: Randomize 80 Sprague-Dawley rats into four groups (Table 2).

  • Repeated Dosing: Administer THPR daily via oral gavage for 14 consecutive days.

  • In-Life Monitoring: Record body weight and food consumption every 48 hours. Causality Note: Weight loss >10% is a primary indicator of systemic toxicity or gastrointestinal distress.

  • Terminal Blood Collection: On Day 15, anesthetize animals using isoflurane. Collect blood via cardiac puncture into EDTA (for hematology) and SST (for serum biochemistry) tubes.

  • Histopathology: Harvest the liver, heart, kidneys, and brain. Fix in 10% neutral buffered formalin. Validation Checkpoint: Ensure the veterinary pathologist is blinded to the treatment groups to prevent confirmation bias during tissue scoring.

Workflow Start Animal Acclimation (Rodent Models) Dose Dose Escalation (Vehicle, Low, Mid, High) Start->Dose Obs Clinical Observations (Body Weight, Behavior) Dose->Obs Bio Biochemical Assay (ALT, AST, cTnI) Obs->Bio Histo Histopathology (Liver, Heart, Brain) Bio->Histo

Fig 2. Step-by-step in vivo toxicity screening workflow for tetrahydropalmatrubine.

Data Synthesis & Quantitative Profiling

To accurately interpret the safety profile of THPR, quantitative data must be structured against specific mechanistic hypotheses. Because the parent compound (THP) has known liabilities[2], our biomarker panel is heavily weighted toward hepatic and cardiac function.

Table 1: Quantitative Biomarker Panel for THPR Toxicity Screening

Organ SystemPrimary BiomarkerSecondary BiomarkerCausality / Rationale
Hepatic ALT / AST (U/L)CYP1A2 ActivityParent THP suppresses CYP1A2; monitoring is critical to assess risk of drug-drug interactions.
Cardiac cTnI (ng/mL)QT Interval (ms)THP analogs exhibit potential cardiotoxicity at high physiological concentrations.
Renal BUN (mg/dL)Creatinine (mg/dL)Assesses renal clearance pathways and potential downstream nephrotoxicity.
Neurological GFAP (ng/mL)Behavioral ScoringHigh-dose THP causes sedation/hypnosis; GFAP rules out reactive astrogliosis.

Table 2: Dose-Ranging Matrix for Subacute (14-Day) Screening

GroupDose (mg/kg/day)RouteN (Male/Female)Objective
Vehicle Control 0 (0.5% CMC-Na)Oral (p.o.)10 / 10Establish baseline pathology and behavioral norms.
Low Dose 5Oral (p.o.)10 / 10Evaluate the NOAEL (No Observed Adverse Effect Level).
Mid Dose 15Oral (p.o.)10 / 10Simulate expected therapeutic exposure and steady-state kinetics.
High Dose 45Oral (p.o.)10 / 10Induce observable toxicity to definitively identify target organs.

Conclusion & Future Directions

The preliminary in vivo toxicity screening of tetrahydropalmatrubine requires a targeted approach that acknowledges its structural lineage. By actively monitoring for CYP1A2 suppression and cardiotoxic biomarkers—liabilities known to affect its parent compound, THP—researchers can confidently map the safety window of THPR. If THPR demonstrates a wider therapeutic index and lower hepatic burden than THP, it represents a highly viable candidate for advanced preclinical development in pain management and addiction attenuation.

References

  • Wang, W., Liu, J., Zhao, X., & Dai, R. (2017). "Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study." Biomedical Chromatography. 1

  • Du, Q., Meng, X., & Wang, S. (2022). "A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine." Frontiers in Pharmacology. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Total Synthesis of (−)-(S)-Tetrahydropalmatrubine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step protocol, and quantitative validation of the asymmetric synthesis of tetrahydroprot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step protocol, and quantitative validation of the asymmetric synthesis of tetrahydroprotoberberine (THPB) alkaloids.

Introduction and Mechanistic Rationale

Tetrahydroprotoberberines (THPBs) are a subclass of tetracyclic isoquinoline alkaloids that exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and dopaminergic receptor activities. The biological efficacy of THPBs is highly dependent on their stereochemistry, making enantioselective synthesis a critical requirement for drug development.

This application note details a highly efficient, self-validating protocol for the enantioselective total synthesis of (−)-(S)-tetrahydropalmatrubine. The methodology relies on two pivotal transformations:

  • Chiral Auxiliary-Assisted Bischler-Napieralski Cyclization/Reduction: The use of (S)-α-methylbenzylamine as a chiral auxiliary is the cornerstone of stereocontrol in this route. Following the POCl₃-mediated Bischler-Napieralski cyclization, the bulky phenyl ring of the auxiliary sterically shields one diastereotopic face of the resulting iminium intermediate. Subsequent hydride delivery from NaBH₄ occurs exclusively from the less hindered face, establishing the (S)-configuration at the C-1 position of the benzyltetrahydroisoquinoline (BTHIQ) core with exceptional enantiomeric excess (>95% ee),[1].

  • Regioselective Pictet-Spengler Cyclization: The final construction of the tetracyclic THPB scaffold is achieved via a Pictet-Spengler condensation of the intermediate (S)-N-norlaudanidine with formaldehyde. The reaction proceeds through an iminium ion, which undergoes intramolecular electrophilic aromatic substitution. Because the aromatic ring possesses two reactive ortho positions, the choice of solvent and reducing agent (e.g., MeOH/NaBH₄) dictates the regiochemical distribution between the pseudo-THPB (S)-corytenchine and the target (S)-tetrahydropalmatrubine[1].

Quantitative Data Summary

The following table summarizes the key reaction metrics, validating the efficiency and stereoselectivity of the synthetic pipeline from the vanillin-derived precursor to the final THPB alkaloid,[1].

Reaction StepTransformationReagents & ConditionsYield (%)Stereochemical Purity
1 Amide Formation(S)-α-methylbenzylamine, 5% NaOH(aq), CH₂Cl₂92%N/A (Chiral pool)
2 Bischler-NapieralskiPOCl₃, Benzene, Reflux>90%N/A (Planar iminium)
3 Asymmetric ReductionNaBH₄, MeOH, 0 °C to RT89%>95% de
4 DeprotectionH₂, 10% Pd/C, EtOH, 10% HCl(aq)~72%>95% ee
5 Pictet-SpenglerHCHO, MeOH; then NaBH₄~30%*>95% ee

*Note: Step 5 yields a regiomeric mixture of ~70% (S)-corytenchine and ~30% (S)-tetrahydropalmatrubine, which are subsequently resolved via column chromatography[1].

Synthetic Workflow Visualization

Figure 1: Step-by-step enantioselective synthesis workflow for (S)-tetrahydropalmatrubine.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Chiral Amide
  • Precursor Activation: Convert the vanillin-derived carboxylic acid intermediate into its corresponding acid chloride using oxalyl chloride ((COCl)₂) in anhydrous benzene[1]. Stir at room temperature until gas evolution ceases, then concentrate under reduced pressure.

  • Chiral Coupling: Dissolve the crude acid chloride in CH₂Cl₂. Slowly add a solution of the chiral auxiliary, (S)-α-methylbenzylamine, in the presence of 5% aqueous NaOH[1].

  • Isolation: Stir the biphasic mixture vigorously at room temperature for 2 hours. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the chiral amide (approx. 92% yield)[1].

Phase 2: Bischler-Napieralski Cyclization & Asymmetric Reduction
  • Cyclization: Dissolve the chiral amide in anhydrous benzene. Add an excess of phosphorus oxychloride (POCl₃) dropwise. Heat the reaction mixture to reflux for 2–4 hours to induce the Bischler-Napieralski cyclization, forming the dihydroisoquinoline iminium intermediate[1].

  • Solvent Exchange: Cool the mixture to room temperature and remove the volatiles under reduced pressure. Redissolve the crude residue in anhydrous methanol (MeOH) and cool to 0 °C.

  • Stereoselective Hydride Delivery: Slowly add sodium borohydride (NaBH₄) in portions to the cooled solution. The chiral auxiliary directs the hydride attack to the less hindered face. Stir for 1 hour at 0 °C, then warm to room temperature.

  • Quenching: Quench with water, extract with CH₂Cl₂, and purify via silica gel chromatography to isolate the reduced intermediate in 89% yield with ~95% diastereomeric excess (de),[1].

Phase 3: Deprotection to (S)-N-norlaudanidine
  • Hydrogenolysis: Dissolve the purified intermediate in ethanol (EtOH) containing 10% aqueous HCl.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst under an inert argon atmosphere[1].

  • Cleavage: Purge the flask with hydrogen gas (H₂) and stir vigorously at room temperature under a hydrogen balloon for 12–24 hours. This step simultaneously cleaves the (S)-α-methylbenzyl chiral auxiliary and any benzyl ether protecting groups.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and neutralize to afford (S)-N-norlaudanidine (~72% yield, >95% ee),[1].

Phase 4: Pictet-Spengler Cyclization
  • Iminium Formation: Dissolve (S)-N-norlaudanidine in methanol (MeOH). Add an excess of formaldehyde (HCHO, 37% aqueous formalin solution) and stir at 0 °C for 30 minutes to form the intermediate iminium ion,[1].

  • Reductive Cyclization: Add NaBH₄ to the reaction mixture. The reductive conditions facilitate the Pictet-Spengler ring closure while preventing over-oxidation.

  • Resolution of Regioisomers: The reaction yields a mixture of two regioisomers: ~70% (S)-corytenchine and ~30% (S)-tetrahydropalmatrubine[1]. Quench the reaction with acetic acid (CH₃CO₂H), concentrate, and partition between ethyl acetate and saturated NaHCO₃.

  • Purification: Separate the organic layer, dry, and subject the crude mixture to high-performance flash chromatography (silica gel) to isolate pure (−)-(S)-tetrahydropalmatrubine. Validate the >95% ee using chiral HPLC and confirm the absolute configuration via X-ray crystallography,[2].

References[1] Zein, A. L., Dawe, L. N., & Georghiou, P. E. (2010). Enantioselective Total Synthesis and X-ray Structures of the Tetrahydroprotoberberine Alkaloids (-)-(S)-Tetrahydropalmatrubine and (-)-(S)-Corytenchine. electronicsandbooks.com (Originally published in Journal of Natural Products). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPsPPXNPABoXwcrk8bWqRuom0tBawTj9VoRT84xt9eODnhO9T7L8hrltjf3o0Sdj-1TqqrYyfBqewZUe0RRXqmbD9MxoO4Qtk_IA3eG2IHX_gLjj0_sYljiSxn16MQS29RBO_lccDOMLQzIDD72UU2v3WnUX8yB6XTE1O2Sos0fq1LEP6VVxDyvHVueONuCpbBHfUwp6aofaZZd_n7A7tUR8VOM4QwkHyhPyAPJAVBumIf74ATmRq5RemOeCR3SwPG[3] Zein, A. L., Dawe, L. N., & Georghiou, P. E. (2010). Enantioselective total synthesis and X-ray structures of the tetrahydroprotoberberine alkaloids (-)-(S)-tetrahydropalmatrubine and (-)-(S)-corytenchine. PubMed (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV4zCc1hM7q7apVzjGhNB6FkZ9i92fxNpcSJMEedShnMWdj53XhPGP51bHkueNRmHo0fLwEdadR7QSBeCKiQd5s2Uk7TkUX9uXqlhORq5WmUvl_2_AKEqNDKNDtZGgkVz9fJ0=[2] Zein, A. L., Dawe, L. N., & Georghiou, P. E. (2010). Enantioselective Total Synthesis and X-ray Structures of the Tetrahydroprotoberberine Alkaloids (−)-(S)-Tetrahydropalmatrubine and (−)-(S)-Corytenchine. Journal of Natural Products - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH78RxH3o1D_TrlPnzXbyKRWu8_mYp7NglfoJ4ALyxzYv1M0rmqWvjJqp6aVepCYkXdKo5Cda9ue5PpII_0p5ObhBHdNfK_VxrruqqrUUo6tTcTXfucxJXojq7LOTzGQoMpGPRR

Sources

Application

High-Sensitivity HPLC-MS/MS Method Development and Validation for the Quantification of Tetrahydropalmatrubine

Introduction & Mechanistic Context Tetrahydropalmatrubine (THPR) is a critical mono-demethylated active metabolite of L-tetrahydropalmatine (L-THP), a tetrahydroprotoberberine isoquinoline alkaloid extensively extracted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Tetrahydropalmatrubine (THPR) is a critical mono-demethylated active metabolite of L-tetrahydropalmatine (L-THP), a tetrahydroprotoberberine isoquinoline alkaloid extensively extracted from Corydalis yanhusuo[1][2]. Both L-THP and its active metabolites exhibit a high affinity for dopamine receptors, demonstrating significant therapeutic potential in the management of pain and the treatment of cocaine addiction[1][2].

Because THPR and other related metabolites (such as L-isocorypalmine and L-corydalmine) possess nearly identical tetracyclic structures and circulate at low systemic concentrations, their quantification demands highly selective and sensitive analytical techniques[1]. The development of a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is essential for mapping the pharmacokinetic (PK) profile of THPR during preclinical and clinical drug development.

MetabolicPathway LTHP L-Tetrahydropalmatine (L-THP) CYP Hepatic CYP450 (Demethylation) LTHP->CYP THPR Tetrahydropalmatrubine (THPR) CYP->THPR C-demethylation Other Other Metabolites (L-ICP, L-CD) CYP->Other Excretion Systemic Circulation & Excretion THPR->Excretion

Hepatic CYP450-mediated demethylation of L-THP to Tetrahydropalmatrubine.

Causality in Method Design (E-E-A-T)

A self-validating analytical method requires understanding the why behind every experimental parameter. The following mechanistic choices form the foundation of this protocol:

  • Sample Preparation (LLE vs. PPT): Simple protein precipitation (PPT) often fails to remove endogenous phospholipids, leading to severe ion suppression in the electrospray ionization (ESI) source. Liquid-liquid extraction (LLE) using a moderately polar solvent mixture of ethyl acetate and isopropanol (1:1, v/v) is highly effective[1]. By basifying the plasma prior to extraction, THPR is converted to its uncharged free-base form, maximizing its partition into the organic layer while leaving polar matrix components behind.

  • Chromatographic Mobile Phase: Acetonitrile is selected over methanol as the organic modifier because it provides superior chromatographic resolution and significantly lower background noise for rigid alkaloid structures[1]. The addition of 0.1% formic acid to the aqueous phase is critical; it donates protons to the tertiary amine group of THPR, dramatically enhancing the [M+H]⁺ signal intensity in positive ESI mode[1].

  • MS/MS Fragmentation: In tandem mass spectrometry, THPR yields a protonated precursor ion[M+H]⁺ at m/z 342.2[3]. Upon collision-induced dissociation (CID), it undergoes a characteristic retro-Diels-Alder cleavage of the C-ring, producing a highly stable and abundant product ion at m/z 192.1[3]. Monitoring this specific transition (m/z 342.2 → 192.1) in Multiple Reaction Monitoring (MRM) mode ensures absolute specificity and eliminates isobaric interference.

Experimental Protocol

Reagents and Materials
  • Standards: Tetrahydropalmatrubine (Reference Standard, purity >98%), Diazepam (Internal Standard, IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid. HPLC grade Ethyl Acetate and Isopropanol.

  • Biological Matrix: Blank rat or human plasma (K₂EDTA anticoagulant).

Step-by-Step Sample Preparation
  • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Diazepam working solution (100 ng/mL) and vortex for 10 seconds.

  • Basification: Add 10 µL of 1 M NaOH to the plasma to shift the pH, ensuring THPR remains in its un-ionized free-base form.

  • Extraction: Add 1.0 mL of Ethyl Acetate:Isopropanol (1:1, v/v) to the tube[1].

  • Mixing & Separation: Place the samples on a rotary shaker for 2 minutes, then centrifuge at 12,000 rpm for 5 minutes at 4°C[1].

  • Drying: Carefully transfer 800 µL of the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 30°C[1].

  • Reconstitution: Reconstitute the dried residue in 100 µL of Initial Mobile Phase (Water:ACN, 80:20 v/v containing 0.1% Formic Acid). Vortex for 30 seconds[1].

  • Injection: Transfer the reconstituted sample to an autosampler vial and inject 5 µL into the HPLC-MS/MS system.

Workflow Sample 1. Plasma Sample (100 µL) + Internal Standard Base 2. Basification (Add 1M NaOH) Sample->Base LLE 3. Liquid-Liquid Extraction (EtOAc:IPA 1:1) Base->LLE Dry 4. Centrifuge, Transfer Organic Layer & N2 Dry at 30°C LLE->Dry Recon 5. Reconstitution (Initial Mobile Phase) Dry->Recon LC 6. UHPLC Separation (C18 Column, Gradient) Recon->LC MS 7. MS/MS Detection (ESI+, MRM Mode) LC->MS

Step-by-step sample preparation and LC-MS/MS analytical workflow.

Chromatographic and Mass Spectrometric Conditions

Table 1: Optimized UHPLC Gradient Elution Program Separation is performed on a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.8 µm) maintained at 40°C.

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.080%20%0.4
1.080%20%0.4
4.010%90%0.4
5.510%90%0.4
5.680%20%0.4
7.080%20%0.4

Table 2: MRM Transitions and MS/MS Parameters Detection is performed using a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Tetrahydropalmatrubine 342.2192.1502835
Diazepam (IS) 285.1154.1503040

System Suitability and Self-Validation Checks

To guarantee scientific integrity, this protocol is designed as a self-validating system. The following quality control (QC) gates must be passed during every analytical batch to comply with FDA/EMA bioanalytical guidelines[1]:

  • Carryover Assessment: A blank plasma extract must be injected immediately following the Upper Limit of Quantification (ULOQ) sample. The THPR peak area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) peak area[1].

  • Matrix Effect Verification: The post-extraction spike method must be utilized. The peak area of THPR spiked into extracted blank plasma is compared to a neat standard solution. A matrix factor (MF) between 0.85 and 1.15 confirms that the LLE method successfully removed ion-suppressing phospholipids[1].

  • Bracketing QCs: Low, medium, and high QC samples must be interspersed every 15-20 unknown samples. The analytical run is only valid if at least 67% of the QC samples are within ±15% of their nominal concentrations[1].

Table 3: Method Validation Summary (Representative Criteria)

Validation ParameterTetrahydropalmatrubine (THPR)Acceptance Criteria (FDA/EMA)
Linear Range 0.1 – 100 ng/mLR² ≥ 0.99
LLOQ 0.1 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 7.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.1% – 8.8%≤ 15% (≤ 20% at LLOQ)
Accuracy (RE%) -4.5% to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery 85.4% – 91.2%Consistent across QC levels
Matrix Effect 92.5% – 98.1%85% – 115% (Minimal suppression)

References

  • Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. 1

  • Structural Analyses of Metabolites of Phenolic 1-Benzyltetrahydroisoquinolines in Plant Cell Cultures by LC/NMR, LC/MS, and LC/CD. Journal of Natural Products. 3

  • A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology. 2

Sources

Method

Application Notes &amp; Protocols: Elucidating the Three-Dimensional Structure of S-Tetrahydropalmatrubine via Single-Crystal X-ray Crystallography

Introduction: The Imperative for Atomic-Level Structural Verification S-tetrahydropalmatrubine is a tetrahydroprotoberberine alkaloid, a class of natural products known for their diverse and potent biological activities....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Atomic-Level Structural Verification

S-tetrahydropalmatrubine is a tetrahydroprotoberberine alkaloid, a class of natural products known for their diverse and potent biological activities. For researchers in pharmacology and drug development, an unambiguous determination of the three-dimensional molecular structure is not merely an academic exercise; it is a foundational requirement for understanding structure-activity relationships (SAR), mechanism of action, and for guiding rational drug design.

While spectroscopic methods like NMR and mass spectrometry provide crucial information on connectivity and chemical formula, they cannot definitively establish the absolute stereochemistry and precise conformational details of a chiral molecule like S-tetrahydropalmatrubine. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing an unparalleled, atom-level view of the molecule as it exists in the solid state.[1][2] This technique is the only common laboratory method that can unambiguously determine the absolute configuration of a chiral center.[3]

This guide provides a comprehensive, field-proven protocol for the structure determination of S-tetrahydropalmatrubine. As no crystal structure for this specific molecule is currently deposited in the Cambridge Structural Database (CSD), this document outlines a strategic approach based on the known physicochemical properties of its close analogues—such as L-Tetrahydropalmatine—and established crystallographic methods for the protoberberine alkaloid class.[4][5][6]

Foundational Knowledge: Physicochemical Properties & Pre-Crystallization Strategy

A successful crystallization experiment begins with a thorough understanding of the analyte. S-tetrahydropalmatrubine, as a tetrahydroprotoberberine, is a tertiary amine alkaloid.[5] This dictates its solubility profile and stability, which are critical parameters for designing crystallization screens.

2.1 Solubility Profile Based on data from close analogues like L-Tetrahydropalmatine, the expected solubility is as follows:

  • High Solubility: In moderately polar to nonpolar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), chloroform, and hot ethanol.[5][7]

  • Sparingly Soluble: In aqueous buffers and highly polar solvents.[7]

  • Insoluble: In nonpolar aliphatic solvents like hexane.

  • Expert Insight: The molecule's tertiary amine provides a site for potential protonation. This allows for the formation of salts (e.g., hydrochloride), which can dramatically alter the solubility profile, often increasing aqueous solubility. This presents an alternative route for crystallization or co-crystallization, which can sometimes yield superior crystals.[8]

2.2 Material Purity The purity of the starting material is the single most critical factor for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[9]

  • Protocol: It is mandatory to purify the S-tetrahydropalmatrubine sample to ≥98% purity, as verified by HPLC and ¹H-NMR, prior to initiating crystallization trials. Standard column chromatography on silica gel is an effective purification method for this class of alkaloids.[10]

Experimental Workflow: From Solute to Structure

The overall process can be visualized as a multi-stage workflow, beginning with rational crystal growth screening and culminating in the final, validated structural model.

workflow cluster_0 Part 1: Crystal Growth cluster_1 Part 2: Data Acquisition & Processing cluster_2 Part 3: Structure Determination Purity Material Purification (≥98%) Screen Crystallization Screening Purity->Screen Optimize Optimization of 'Hits' Screen->Optimize Harvest Crystal Harvesting & Mounting Optimize->Harvest Collect X-ray Data Collection Harvest->Collect Process Data Integration & Scaling Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Validate Validation & CIF Generation Refine->Validate

Caption: Overall workflow for S-tetrahydropalmatrubine structure determination.

Protocol: Crystal Growth

The primary challenge in SCXRD is obtaining a single crystal of sufficient size (>0.1 mm in all dimensions) and quality (no significant twinning or internal defects).[9] A systematic screening of various crystallization conditions is the most effective strategy.

4.1 Primary Screening: Establishing Viable Conditions

This initial screen aims to identify conditions that produce any crystalline material, even if it's microcrystalline. We will employ several common techniques for small molecules.[11]

screening cluster_methods Crystallization Methods SE Slow Evaporation Dissolve analyte in a single solvent and allow slow evaporation. (e.g., Methanol, Acetonitrile, Ethanol) LD Liquid Diffusion Layer a miscible anti-solvent over a solution of the analyte. (e.g., Diethyl Ether over Chloroform solution) VD Vapor Diffusion Place a drop of analyte solution to equilibrate with a reservoir of anti-solvent. (e.g., Hexane vapor diffusing into Toluene solution) Analyte Purified S-Tetrahydropalmatrubine Analyte->SE Analyte->LD Analyte->VD

Caption: Primary crystallization screening strategies.

Step-by-Step Protocol: Primary Screening

  • Preparation: Prepare a stock solution of S-tetrahydropalmatrubine at a concentration of 5-10 mg/mL in a solvent of good solubility (e.g., chloroform or dichloromethane).

  • Setup: Aliquot 100-200 µL of the stock solution into several small, clean glass vials (e.g., 4 mL vials).

  • Slow Evaporation:

    • To one set of vials, add a single, moderately volatile solvent in which the compound is soluble (e.g., methanol, ethanol, acetonitrile).[4][12]

    • Cover the vials with a cap, pierced with a needle, to allow for slow solvent evaporation over several days.

  • Liquid-Liquid Diffusion:

    • To another set of vials containing the stock solution, carefully layer a miscible anti-solvent (a solvent in which the compound is insoluble, e.g., petroleum ether or diethyl ether) on top of the solution.[10] A typical volume ratio is 1:4 (analyte solution:anti-solvent).

    • Seal the vial and leave undisturbed. Crystals should form at the interface.

  • Incubation & Observation:

    • Place all vials in a vibration-free environment (e.g., a dedicated incubator or a quiet shelf).

    • Monitor the vials under a microscope daily for the first week, then weekly. Do not disturb the vials unless a promising crystal is observed.

4.2 Optimization of "Hits"

Once initial crystalline "hits" are identified, the conditions must be refined to produce larger, higher-quality single crystals.[13][14]

ParameterRationale for OptimizationRecommended Adjustments
Temperature Affects both solubility and the kinetics of nucleation and growth. Lower temperatures often slow growth, leading to more ordered crystals.Screen conditions at both room temperature (~22°C) and a lower temperature (4°C).[15]
Concentration Directly controls the level of supersaturation, the driving force for crystallization. Too high, and it precipitates; too low, and it remains in solution.Prepare a dilution series around the concentration of the initial "hit" condition (e.g., 50%, 75%, 125%, 150% of the original concentration).[13]
Solvent System Fine-tunes solubility. A mixture of solvents can provide more precise control over the evaporation/diffusion rate.If a single solvent worked, try binary mixtures (e.g., 9:1, 4:1, 1:1 ratios) of that solvent with a miscible anti-solvent.

Protocol: X-ray Data Collection

Once a suitable crystal (well-defined edges, no visible cracks, dimensions >0.1 mm) is obtained, it is mounted and exposed to an X-ray beam.

Step-by-Step Protocol: Data Collection

  • Crystal Mounting: Carefully select a single crystal under a microscope. Using a cryo-loop, scoop the crystal along with a small amount of its mother liquor.

  • Cryo-Protection: Quickly plunge the loop into liquid nitrogen. The mother liquor acts as a cryo-protectant, preventing the formation of ice crystals which would destroy the sample.

  • Diffractometer Setup: Mount the frozen crystal on the goniometer head of the diffractometer. A modern single-crystal diffractometer equipped with a microfocus X-ray source is recommended.

  • Data Collection Parameters:

    • X-ray Source: Copper (Cu Kα, λ = 1.5418 Å) radiation is mandatory. This wavelength is crucial for exciting the electrons in light atoms (C, N, O), generating a sufficient anomalous scattering signal to reliably determine the absolute configuration of the chiral center.[16]

    • Temperature: Maintain the crystal at a low temperature (typically 100 K) throughout data collection using a nitrogen or helium cryostream. This minimizes atomic vibrations, leading to higher resolution data.

    • Strategy: Collect a full sphere of data with high redundancy to ensure accurate intensity measurements and to aid in space group determination.

Protocol: Structure Solution and Refinement

This stage involves converting the raw diffraction pattern into a 3D electron density map and then building and refining an atomic model into that map. The SHELX suite of programs is the industry standard for small-molecule crystallography.[17][18][19]

6.1 Data Processing The raw detector images are processed to integrate the intensities of each diffraction spot, apply corrections (like for absorption), and scale the data. This produces a reflection file (e.g., an HKL file).

6.2 Structure Solution (Phasing)

  • Methodology: For novel small molecules like this, Direct Methods are the technique of choice.[20][21] This method uses statistical relationships between the intensities of strong reflections to directly calculate initial phase estimates for the structure factors.

  • Software: SHELXS or SHELXT are used for this step.[19][20] The program will attempt to locate the heaviest atoms first and build a molecular fragment.

Step-by-Step Protocol: Solution & Refinement

  • Input Files: Prepare an instruction file (.ins) containing the unit cell parameters, symmetry (space group), and chemical formula of S-tetrahydropalmatrubine (C₂₀H₂₃NO₄).

  • Run SHELXS/T: Execute the program. A successful solution will yield a chemically sensible fragment of the molecule and a low R-factor (a measure of agreement between observed and calculated data).

  • Initial Refinement: Open the solution in a graphical modeling program (e.g., Olex2, WinGX) and identify the complete molecule.

  • Full-Matrix Least-Squares Refinement (SHELXL):

    • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. This models their thermal motion as ellipsoids rather than spheres, providing a more accurate model.

    • Hydrogen Atoms: Place hydrogen atoms in calculated, geometrically idealized positions (a "riding model") and refine them isotropically.

    • Convergence: Continue refinement cycles until the model converges (i.e., the shifts in atomic positions are negligible between cycles).

Data Interpretation, Validation, and Reporting

The final stage is to critically evaluate the quality of the refined structure and prepare it for publication or deposition.

7.1 Key Quality Metrics

MetricDescriptionAcceptable Value (for publication)
R1 The residual factor; a measure of the agreement between observed and calculated structure factor amplitudes.< 5% for high-quality data
wR2 A weighted residual factor based on F² values.< 15% for high-quality data
Goof (S) Goodness-of-Fit. Should be close to 1.0 for a good model and correct weighting scheme.~1.0
Flack Parameter A parameter refined against the data to determine the absolute structure.[22]A value close to 0 with a small standard uncertainty (e.g., 0.02(4)) confirms the assigned stereochemistry. A value near 1 indicates the inverted structure is correct.[3][23]

7.2 Final Steps

  • Validation: Use software like PLATON or the IUCr's checkCIF service to validate the geometry and check for any errors or warnings in the final model.

  • Reporting: The final validated structure is saved in the Crystallographic Information File (CIF) format. This text file contains all information about the crystal, data collection, and the refined atomic model.

  • Deposition: It is best practice to deposit the final CIF file with a public database, such as the Cambridge Structural Database (CSD), to make the structure available to the scientific community.[24]

References

  • Man, S., et al. (2001). Molecular and Crystal Structures of Three Berberine Derivatives. Molecules, 6(5), 454-461. [Link]

  • Grüne, T. (2011). The Shelx Suite: Applications to Macromolecular Crystallography. SBGrid Symposium. [Link]

  • OlexSys. Structure Solution. OlexSys Support Documentation. [Link]

  • Sheldrick, G. M. SHELXS - Direct Methods. SHELX Manuals. [Link]

  • Sheldrick, G. M. The SHELX-97 Manual. University of Göttingen. [Link]

  • Allen, F. H., & Johnson, O. (2015). The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]

  • Müller, P. (2010). Structure Determination with SHELX. MIT OpenCourseWare. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Determination of absolute configuration using X-ray diffraction. Edinburgh Research Explorer. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(5), 681-688. [Link]

  • Mehmood, S., & Mushtaq, U. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. [Link]

  • Gessara, M. R., et al. (2005). X-Ray diffraction analyses of the natural isoquinoline alkaloids Berberine and Sanguinarine complexed with double helix DNA d(CGTACG). Chemical Communications. [Link]

  • ResearchGate. (2023). A comparison of X-ray diffraction between the berberine formulations. ResearchGate. [Link]

  • Groenewald, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2139-2165. [Link]

  • Wikipedia. Flack parameter. Wikipedia. [Link]

  • Grycová, L., et al. (2007). Quaternary protoberberine alkaloids. Phytochemistry, 68(2), 150-175. [Link]

  • McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(11), 1445-1467. [Link]

  • El Ouarti, A., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 9(8), 616-623. [Link]

  • Google Patents. (2021). Berberine hydrochloride eutectic crystal and preparation method thereof.
  • Luft, J. R., et al. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Protein Science, 16(4), 715-722. [Link]

  • Lecomte, C. Guide for crystallization. University of Lorraine. [Link]

  • ResearchGate. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. ResearchGate. [Link]

  • Google Patents. (2007). Tetrahydro proto-berberine compounds, and their preparing method and use.
  • ResearchGate. (2013). Chemical structures of Tetrahydropalmatine (THP) and Palmatine hydrochloride... ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre. Absolute Configuration. CCDC. [Link]

  • Ye, B., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology, 13, 848092. [Link]

  • ResearchGate. (2019). X-ray diffraction of berberine solid lipid... ResearchGate. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171-179. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Zhang, Q., et al. (2022). Identification of Photocatalytic Alkaloids from Coptidis Rhizome by an Offline HPLC/CC/SCD Approach. Molecules, 27(19), 6246. [Link]

  • Maastricht University Library. CSD - Cambridge Structural Database. Maastricht University. [Link]

  • Cambridge Crystallographic Data Centre. (2022). CCDC 2193884: Experimental Crystal Structure Determination. CCDC. [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). PSDS. [Link]

  • Al-Shammari, A. M., et al. (2024). Isolation and characterization of a tetrahydroprotoberberine alkaloid from Crassula ovata. ResearchGate. [Link]

  • re3data.org. (2026). Cambridge Structural Database. re3data.org. [Link]

  • Wang, Y., et al. (2022). Improving Solubility and Avoiding Hygroscopicity of Tetrahydropalmatine by Forming a Pharmaceutical Salt Cocrystal via CAHBs. Crystal Growth & Design. [Link]

  • Wikipedia. Tetrahydropalmatine. Wikipedia. [Link]

  • Geller, T., et al. (1993). The conformation of new tetrahydropyrimidine derivatives in solution and in the crystal. European Journal of Biochemistry, 214(3), 757-763. [Link]

  • Pisaneschi, F., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Molecules, 25(13), 3073. [Link]

  • Zhang, X. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-343. [Link]

Sources

Application

Application Note: Derivation and Isolation of (S)-Tetrahydropalmatrubine from (S)-N-Norlaudanidine

Executive Summary & Mechanistic Rationale Tetrahydroprotoberberines (THPBs) are a critical class of tetracyclic isoquinoline alkaloids known for their diverse pharmacological profiles, including dopaminergic, anti-inflam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Tetrahydroprotoberberines (THPBs) are a critical class of tetracyclic isoquinoline alkaloids known for their diverse pharmacological profiles, including dopaminergic, anti-inflammatory, and anti-arrhythmic activities [1]. While total syntheses of THPBs often rely on early-stage structural pre-assembly, the late-stage derivation from benzyltetrahydroisoquinoline (BTHIQ) precursors like (S)-N-norlaudanidine mimics biosynthetic pathways and offers a highly streamlined, biomimetic approach [2].

The "Acid-Free" Regiochemical Paradigm: The derivation of (S)-tetrahydropalmatrubine from (S)-N-norlaudanidine relies on a Pictet-Spengler-type cyclization. When (S)-N-norlaudanidine is treated with formaldehyde, an electrophilic N-methylene iminium ion is generated. The electron-rich benzyl ring subsequently undergoes intramolecular electrophilic aromatic substitution.

Standard reductive amination conditions (e.g., formaldehyde combined with NaBH₃CN and acetic acid) strictly drive the cyclization toward the less sterically hindered ortho position, exclusively yielding the "pseudo-THPB" (S)-corytenchine (oxygenation at C-10, C-11) [2]. However, to access the true THPB architecture of (S)-tetrahydropalmatrubine (oxygenation at C-9, C-10), the transition state electronics must be manipulated. By utilizing Kametani's methodology—running the reaction in ethanol without acid —the phenolic hydroxyl group on the precursor remains unprotonated. This preserves the intrinsic electron density of the aromatic ring, allowing the system to overcome steric hindrance and attack the iminium ion from the alternative ortho position. This precise omission of acid alters the regiochemical outcome, yielding a separable mixture of ~70% (S)-corytenchine and ~30% (S)-tetrahydropalmatrubine [2].

Reagent Matrix

  • (S)-N-norlaudanidine: Chiral precursor (>95% ee), typically synthesized via a chiral auxiliary-assisted Bischler-Napieralski cyclization/reduction approach.

  • Formaldehyde Solution: 37% aqueous solution (formalin).

  • Solvents: Absolute ethanol (EtOH, anhydrous), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether.

  • Workup/Purification: Saturated aqueous NaHCO₃, anhydrous Na₂SO₄, Silica gel (230-400 mesh).

  • Validation Reagents: 1.0 M HCl in diethyl ether (for crystallization and X-ray diffraction preparation).

Step-by-Step Execution Protocol

This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure structural integrity and regiochemical separation.

Phase 1: Iminium Ion Formation & Neutral Cyclization
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of enantiopure (S)-N-norlaudanidine in 10 mL of absolute ethanol.

  • Reagent Addition: Add 5.0 equivalents of 37% aqueous formaldehyde (formalin) dropwise at room temperature.

    • Critical Insight:Do not add any acid catalyst. The neutral/slightly basic nature of the free amine and phenolic groups is the causal factor required to access the high-energy (S)-tetrahydropalmatrubine transition state.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) and stir continuously for 12–16 hours.

  • In-Process Validation: Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. The reaction is complete when the precursor spot is fully consumed, replaced by two distinct, closely eluting product spots.

Phase 2: Workup and Freebasing
  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the ethanol and excess unreacted formaldehyde.

  • pH Adjustment: Dilute the crude residue with 20 mL of distilled water. Carefully adjust the aqueous layer to pH ~8.5 using saturated aqueous NaHCO₃. This ensures both THPB regioisomers are fully in their freebase form, preventing partitioning losses.

  • Extraction: Extract the aqueous phase with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude regioisomeric mixture.

Phase 3: Chromatographic Separation & Isolation
  • Column Preparation: Load the crude mixture onto a flash chromatography column packed with silica gel (230-400 mesh).

  • Gradient Elution: Elute the column using a shallow gradient of DCM to DCM:MeOH (98:2 to 95:5).

  • Fraction Pooling: (S)-Corytenchine (the major pseudo-THPB product) typically elutes first due to differing hydrogen-bonding dynamics. The desired (S)-tetrahydropalmatrubine elutes second. Pool the fractions containing the minor regioisomer and concentrate in vacuo.

Phase 4: Structural Validation via Hydrochloride Salt Formation
  • Salt Precipitation: Dissolve the purified (S)-tetrahydropalmatrubine freebase in a minimal volume of anhydrous diethyl ether (with a few drops of DCM to aid solubility if necessary).

  • Crystallization: At 0 °C, add 1.0 M HCl in ether dropwise until precipitation ceases. Filter the resulting precipitate and recrystallize from a MeOH/ether mixture.

  • Final Validation: The resulting (S)-tetrahydropalmatrubine hydrochloride crystals are now optimized for X-ray crystallographic analysis and high-resolution ¹H/¹³C NMR, which is required to definitively prove the C-9/C-10 oxygenation pattern against the C-10/C-11 pattern of the corytenchine isomer [2].

Analytical Validation & Quantitative Data

The structural divergence between the two regioisomers is most definitively validated through their ¹H NMR aromatic splitting patterns and X-ray crystallography.

Analytical Parameter(S)-Corytenchine (Major)(S)-Tetrahydropalmatrubine (Minor)
Reaction Yield (Relative) ~70%~30%
D-Ring Substitution Pattern C-10, C-11 (Pseudo-THPB)C-9, C-10 (True THPB)
¹H NMR (D-Ring Protons) Two distinct singlets (para-like orientation)Ortho-coupled doublets (J ≈ 8.0 Hz)
Crystallographic Salt Hydrochloride saltHydrochloride salt
Bioconversion Relevance Found in Corydalis cell culturesTrace opium constituent derivative

Pathway Visualization

Pathway Nor (S)-N-norlaudanidine (Chiral Precursor) Iminium N-Methylene Iminium Intermediate Nor->Iminium + Formaldehyde Form Formalin in EtOH (Neutral Conditions) Form->Iminium Cory (S)-Corytenchine (~70%, C-10/C-11 Oxygenation) Iminium->Cory Major Regiopathway Tetra (S)-Tetrahydropalmatrubine (~30%, C-9/C-10 Oxygenation) Iminium->Tetra Minor Regiopathway

Electrophilic cyclization of S-N-norlaudanidine yielding THPB regioisomers.

References

  • Ge, H., Zhang, Y., Yang, Z., et al. (2023). An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids. Molecules, 28(20), 7164. URL:[Link]

  • Zein, A. L., Dawe, L. N., & Georghiou, P. E. (2010). Enantioselective Total Synthesis and X-ray Structures of the Tetrahydroprotoberberine Alkaloids (−)-(S)-Tetrahydropalmatrubine and (−)-(S)-Corytenchine. Journal of Natural Products, 73(8), 1427-1430. URL:[Link]

Method

Application Note: A Comprehensive Guide to In Vitro Receptor Binding Assays for Tetrahydropalmatrubine

Introduction: Unraveling the Multifaceted Pharmacology of Tetrahydropalmatrubine Tetrahydropalmatrubine, the active levo-enantiomer of tetrahydropalmatine (l-THP), is an isoquinoline alkaloid with a long history in tradi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling the Multifaceted Pharmacology of Tetrahydropalmatrubine

Tetrahydropalmatrubine, the active levo-enantiomer of tetrahydropalmatine (l-THP), is an isoquinoline alkaloid with a long history in traditional Chinese medicine and growing interest in modern pharmacology.[1] Extracted from plants of the Corydalis and Stephania genera, it is recognized for its significant analgesic, sedative, and anxiolytic properties.[1][2] The therapeutic potential of l-THP stems from its complex mechanism of action, which involves interaction with multiple neurotransmitter systems within the central nervous system.[2][3]

Primarily, l-THP functions as an antagonist at dopamine D1 and D2 receptors, with reported binding affinities (Kᵢ) of approximately 124 nM and 388 nM, respectively.[1][4] This dopaminergic blockade is central to its sedative and potential anti-addictive effects.[4][5] However, its pharmacological profile is broader, with documented interactions at alpha-1 adrenergic receptors (as an antagonist), 5-HT1A serotonin receptors, and as a positive allosteric modulator of GABA-A receptors.[1]

This multi-target characteristic necessitates a robust and precise method for characterizing its binding affinity across a panel of relevant receptors. The in vitro competitive radioligand binding assay remains the gold standard for quantifying these interactions, providing essential data for understanding the compound's mechanism of action, selectivity, and potential off-target effects.[6][7] This guide provides a detailed, field-proven protocol for determining the binding affinity of tetrahydropalmatrubine at its primary dopamine receptor targets, which can be adapted for other G-protein coupled receptors (GPCRs).

Principle of the Competitive Radioligand Binding Assay

The competitive binding assay is a cornerstone of receptor pharmacology used to determine the binding affinity (Kᵢ) of an unlabeled test compound (the "competitor," in this case, tetrahydropalmatrubine). The assay operates on the principle of competition between the unlabeled test compound and a radiolabeled ligand (the "radioligand") that has a known, high affinity for the target receptor.[8][9]

The experiment involves incubating a fixed amount of receptor preparation (typically cell membranes) with a fixed concentration of the radioligand in the presence of increasing concentrations of the test compound. As the concentration of the test compound increases, it displaces the radioligand from the receptor's binding sites. This reduction in bound radioactivity is measured, and the data are used to generate a dose-response curve from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.[10] The IC₅₀ is then converted to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[11]

Key Methodologies for Receptor Binding Analysis

While radioligand filtration assays are considered the gold standard, alternative technologies offer advantages in terms of throughput and safety.[7]

Radioligand Filtration Assay

This classic method provides high sensitivity and is applicable to a wide range of membrane-bound receptors.[8] It involves physically separating the receptor-bound radioligand from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters.[6][10] The radioactivity trapped on the filters, which corresponds to the bound ligand, is then quantified using a scintillation counter.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous (no-wash) assay format that is highly amenable to high-throughput screening.[12][13] In this method, receptor membranes are immobilized onto SPA beads containing a scintillant. Only radioligand molecules that are bound to the receptor are in close enough proximity to the bead to transfer energy from their radioactive decay, stimulating the scintillant to emit light.[14][15] Unbound radioligand in the solution is too distant to generate a signal, thus eliminating the need for a physical separation step.[16]

Fluorescence Polarization (FP) Assay

FP is a non-radioactive, homogeneous assay based on the rotational mobility of a fluorescently labeled ligand ("tracer").[17] A small tracer tumbles rapidly in solution, resulting in low light polarization when excited with polarized light. When the tracer binds to a much larger receptor molecule, its tumbling slows dramatically, leading to a high polarization signal.[18] An unlabeled competitor, like tetrahydropalmatrubine, displaces the tracer from the receptor, causing a decrease in polarization that is proportional to its concentration.[19]

Experimental Protocol: Competitive Binding at Dopamine D2 Receptors

This protocol details the filtration-based radioligand binding assay for determining the affinity of tetrahydropalmatrubine at the human dopamine D2 receptor.

Materials and Reagents
Reagent/MaterialDescription & Supplier Recommendation
Test Compound Tetrahydropalmatrubine (l-THP), dissolved in appropriate solvent (e.g., DMSO) to create a high-concentration stock.
Receptor Source Membranes from HEK293 or CHO cells stably expressing the human Dopamine D2 Receptor (hD2R).
Radioligand [³H]-Spiperone (Specific Activity: ~70-90 Ci/mmol). A well-characterized D2 antagonist.
Unlabeled Ligand Haloperidol or (+)-Butaclamol for determining non-specific binding.
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.
Filtration Plates 96-well glass fiber (GF/C) filter plates, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
Equipment 96-well plate harvester, Liquid Scintillation Counter, multi-channel pipettes, incubator.
Scintillation Cocktail Betaplate Scint or equivalent.
Step-by-Step Experimental Workflow

Step 1: Preparation of Reagents

  • Tetrahydropalmatrubine Dilutions: Prepare a serial dilution series of tetrahydropalmatrubine in assay buffer from the stock solution. A typical 10-point curve might range from 10 pM to 100 µM final assay concentration.

  • Radioligand Solution: Dilute the [³H]-Spiperone stock in assay buffer to a working concentration that will result in a final assay concentration close to its Kᴅ (e.g., ~0.2-0.5 nM).

  • Receptor Membrane Preparation: Thaw the frozen hD2R membrane aliquot on ice. Homogenize gently in ice-cold assay buffer and dilute to the pre-determined optimal protein concentration (typically 50-120 µg protein per well).[10] Keep the membrane suspension on ice at all times.

Step 2: Assay Plate Setup (96-well format)

  • Scientist's Note: It is critical to set up each condition in triplicate to ensure statistical validity.

  • Total Binding (Maximum Signal): Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone solution, and 100 µL of membrane suspension.

  • Non-Specific Binding (NSB - Minimum Signal): Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol), 50 µL of [³H]-Spiperone solution, and 100 µL of membrane suspension.[20] This defines the binding of the radioligand to non-receptor components.

  • Competitive Binding: Add 50 µL of each tetrahydropalmatrubine dilution, 50 µL of [³H]-Spiperone solution, and 100 µL of membrane suspension.

Step 3: Incubation

  • Seal the plate and incubate for 60-90 minutes at room temperature or 30°C with gentle agitation.[10] This allows the binding reaction to reach equilibrium.

Step 4: Termination and Filtration

  • Rapidly terminate the reaction by harvesting the contents of the plate onto the PEI-soaked GF/C filter plate using a cell harvester.

  • Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mat completely (e.g., 30 minutes at 50°C or under a heat lamp).[10]

Step 5: Counting and Data Analysis

  • Add ~50 µL of scintillation cocktail to each well of the dried filter plate.

  • Count the radioactivity (in Counts Per Minute, CPM) in a liquid scintillation counter.

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding ((Binding at [THP] / Specific Binding) * 100) against the logarithm of the tetrahydropalmatrubine concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC₅₀ value.[10]

  • Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ))

    • Where:

      • [L] is the concentration of the radioligand ([³H]-Spiperone).

      • Kᴅ is the equilibrium dissociation constant of the radioligand for the receptor.

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction cluster_separation 4. Separation cluster_analysis 5. Data Analysis prep_reagents Prepare Reagent Dilutions (THP, Radioligand, Membranes) plate_setup Pipette into 96-well Plate (Total, NSB, Competition) prep_reagents->plate_setup incubate Incubate to Equilibrium (e.g., 60 min, 30°C) plate_setup->incubate filtrate Rapid Vacuum Filtration (Separate Bound from Free) incubate->filtrate wash Wash Filters filtrate->wash dry Dry Filter Plate wash->dry count Add Scintillant & Count CPM dry->count calculate Calculate IC₅₀ and Kᵢ (Non-linear Regression) count->calculate

Caption: Experimental workflow for the competitive radioligand binding assay.

Data Presentation and Interpretation

Results should be summarized in a clear, tabular format. This allows for easy comparison of the test compound's affinity across multiple receptor targets.

Table 1: Hypothetical Binding Affinities of Tetrahydropalmatrubine at Key CNS Receptors

CompoundReceptor TargetRadioligandKᵢ (nM)Hill Slope
l-THP Human Dopamine D1[³H]-SCH23390124-1.05
l-THP Human Dopamine D2[³H]-Spiperone388-0.98
l-THP Human Serotonin 5-HT1A[³H]-8-OH-DPAT340-1.01
l-THP Human Alpha-1 Adrenergic[³H]-Prazosin>1000N/A

Note: Data presented are based on literature values for illustrative purposes.[1] Experimental results will vary.

A lower Kᵢ value indicates a higher binding affinity of the compound for the receptor. The Hill Slope should be close to -1.0, indicating a standard competitive interaction at a single binding site.

Mechanistic Context: Dopamine Receptor Signaling

Understanding the downstream consequences of receptor binding is crucial. Tetrahydropalmatrubine's antagonism at D1 and D2 receptors blocks their canonical signaling pathways.

  • Dopamine D1 Receptors: These are typically coupled to the Gαs protein. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), a key second messenger.[21]

  • Dopamine D2 Receptors: These are coupled to the Gαi protein. Agonist binding inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[22]

By blocking both pathways, l-THP modulates the downstream effects of dopamine, contributing to its overall pharmacological profile.

G cluster_D1 D1 Receptor Pathway cluster_D2 D2 Receptor Pathway dopamine Dopamine (Agonist) D1R D1 Receptor dopamine->D1R Activates D2R D2 Receptor dopamine->D2R Activates thp Tetrahydropalmatrubine (Antagonist) thp->D1R Blocks thp->D2R Blocks Gas Gαs D1R->Gas AC1 Adenylyl Cyclase Gas->AC1 cAMP_up ↑ cAMP AC1->cAMP_up Gai Gαi D2R->Gai AC2 Adenylyl Cyclase Gai->AC2 cAMP_down ↓ cAMP AC2->cAMP_down

Caption: Simplified signaling of D1 (stimulatory) and D2 (inhibitory) dopamine receptors.

Conclusion

The in vitro competitive receptor binding assay is an indispensable tool for characterizing the pharmacological profile of complex molecules like tetrahydropalmatrubine. By following the detailed protocol outlined in this guide, researchers can obtain reliable and reproducible data on binding affinity (Kᵢ), which is fundamental to understanding the compound's mechanism of action, guiding further drug development, and predicting potential therapeutic effects and liabilities.

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Tetrahydropalmatine sulfate used for? Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropalmatine. Retrieved from [Link]

  • Maguire, J. J., & Davenport, A. P. (n.d.). Radioligand binding assays and their analysis. PubMed. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • IJzerman, A. P., et al. (n.d.). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PMC. Retrieved from [Link]

  • nanomicrospheres. (2025, April 28). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tetrahydropalmatine sulfate? Retrieved from [Link]

  • Kauk, M., et al. (2022, April 13). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. PMC. Retrieved from [Link]

  • Grokipedia. (n.d.). Tetrahydropalmatine. Retrieved from [Link]

  • PubMed. (2005, February 15). Scintillation proximity assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • PubMed. (2025, November 7). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • PMC. (n.d.). Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. Retrieved from [Link]

  • Frontiers. (2024, April 8). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Cell based Dopamine Receptor Functional Characterization Service. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantioselective Total Synthesis of Tetrahydropalmatrubine

Welcome to the Technical Support Center for the asymmetric synthesis of tetrahydroprotoberberine (THPB) alkaloids. This guide is specifically engineered for researchers and drug development professionals optimizing the e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of tetrahydroprotoberberine (THPB) alkaloids. This guide is specifically engineered for researchers and drug development professionals optimizing the enantioselective total synthesis of (−)-(S)-tetrahydropalmatrubine.

Here, we bypass basic theory and directly address the mechanistic troubleshooting, quantitative benchmarking, and self-validating protocols required to achieve >95% enantiomeric excess (ee) in your synthetic workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My Bischler-Napieralski cyclization/reduction sequence is yielding low enantiomeric excess (<80% ee). How can I restore the >95% ee reported in the literature?

A1: The loss of enantioselectivity during the chiral auxiliary-assisted Bischler-Napieralski sequence is almost universally traced to the thermodynamic control of the reduction step. When utilizing (S)-α-methylbenzylamine as the chiral auxiliary, the bulky phenyl group sterically shields one face of the 3,4-dihydroisoquinolinium intermediate[1].

The Causality: The transition state requires a tight ion pair to enforce facial selectivity. If the reduction with NaBH₄ is performed at elevated temperatures or in non-polar solvents, the conformational mobility of the iminium ion increases, allowing the hydride to attack from the sterically hindered face. The Fix: Ensure the reaction is cooled strictly to -78 °C in methanol before the slow, dropwise addition of NaBH₄. This kinetically traps the preferred transition state, directing the hydride attack exclusively to yield the (S)-configuration at the C-1 position[1].

Q2: I am attempting an Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type Ru(II) catalyst, but my conversion stalls and the ee is inconsistent. What is failing?

A2: ATH relies on a delicate catalytic cycle where the chiral Ru(II) complex transfers a hydride from a formic acid/triethylamine azeotrope to the achiral imine[2]. Stalled conversions are typically caused by oxygen ingress or moisture, which irreversibly oxidizes the active Ru-hydride species.

The Causality: The enantioselectivity is dictated by the rigid metallacycle formed by the chiral diamine ligand (e.g., TsDPEN) on the Ru center. If the pH of the system fluctuates—often due to the preferential evaporation of triethylamine—the imine becomes over-protonated. This triggers a background, uncatalyzed racemic reduction pathway that competes with the catalyzed pathway, devastating your ee[2]. The Fix: Maintain a strict 5:2 molar ratio of formic acid to triethylamine, rigorously degas all solvents via freeze-pump-thaw cycles, and run the reaction under positive argon pressure[2].

Q3: How do I control the regioselectivity of the hydroxyl and methoxy groups on the A and D rings during late-stage synthesis without exhaustive protection steps?

A3: (−)-(S)-Tetrahydropalmatrubine requires a highly specific oxygenation pattern (hydroxyl at C-11, methoxy at C-2, C-3, and C-10)[1]. Traditional total synthesis requires complex orthogonal protection/deprotection strategies which often lower overall yield.

The Causality & Fix: Chemical deprotection often scrambles functional groups due to harsh acidic or basic conditions. Recent biocatalytic approaches solve this by utilizing O-methyltransferases (OMTs), such as SiSOMT, to selectively methylate tetrahydroxyberbine precursors[3]. Enzymes provide absolute regiocontrol due to their highly specific binding pockets. If your chemical deprotection is failing, pivot to an enzymatic late-stage methylation[3].

Part 2: Quantitative Data & Strategy Benchmarking

When designing your synthetic route, selecting the correct asymmetric induction method is critical. Below is a comparative analysis of the primary strategies used for THPB synthesis.

Synthetic StrategyKey Catalyst / ReagentTypical Yield (%)Enantiomeric Excess (ee)Primary Failure Point
Chiral Auxiliary-Assisted (S)-α-methylbenzylamine70 - 85%> 95%Temperature control during NaBH₄ reduction.
Asymmetric Transfer Hydrogenation Ru(II)-TsDPEN complex60 - 80%90 - 95%pH fluctuation altering the catalyzed vs. uncatalyzed pathway[2].
Enzymatic Resolution / Biocatalysis O-Methyltransferases (OMTs)40 - 60%> 99%Enzyme denaturation; substrate solubility limits[3].

Part 3: Self-Validating Experimental Protocols

The following is the step-by-step methodology for the Chiral Auxiliary-Assisted Synthesis of (S)-Tetrahydropalmatrubine , adapted from the validated protocols of[1]. Every critical phase includes a self-validating checkpoint to ensure the integrity of the synthesis before proceeding.

Phase 1: Bischler-Napieralski Cyclization
  • Preparation: Dissolve the (S)-α-methylbenzylamine-derived amide precursor (1.0 eq) in anhydrous benzene or toluene (0.1 M).

  • Activation: Add POCl₃ (3.0 eq) dropwise at 0 °C under an argon atmosphere.

  • Cyclization: Reflux the mixture at 90 °C for 4 hours to form the 3,4-dihydroisoquinolinium salt.

  • Workup: Remove the solvent and excess POCl₃ in vacuo. Redissolve the crude residue in anhydrous CH₂Cl₂.

  • Validation Checkpoint 1: Perform an IR scan of the crude mixture. The complete disappearance of the amide carbonyl stretch (~1650 cm⁻¹) and the appearance of a strong imine C=N stretch (~1620 cm⁻¹) confirms successful cyclization. Do not proceed to reduction if the amide peak persists.

Phase 2: Stereoselective Reduction
  • Cooling: Dissolve the crude 3,4-dihydroisoquinolinium salt in anhydrous methanol. Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate strictly to -78 °C.

  • Hydride Addition: Add NaBH₄ (5.0 eq) in small portions over 30 minutes. Maintain the internal temperature below -70 °C during the addition[1].

  • Quenching: Stir for 2 hours at -78 °C, then slowly warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3x), dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2: Run a ¹H NMR of the crude product. Calculate the diastereomeric ratio (dr) by integrating the distinct benzylic proton signals of the two diastereomers. A successful reduction will yield a dr of >95:5.

Phase 3: Auxiliary Cleavage & Pictet-Spengler Cyclization
  • Hydrogenolysis: Dissolve the reduced intermediate in ethanol with 10% aqueous HCl. Add 10% Pd/C (0.2 eq by weight) and stir under an H₂ atmosphere (1 atm) for 12 hours to cleave the chiral auxiliary, yielding (S)-N-norlaudanidine.

  • C-Ring Closure: Dissolve the (S)-N-norlaudanidine in acetonitrile and cool to 0 °C. Add 37% formalin (formaldehyde) followed by NaBH₃CN and acetic acid[1].

  • Final Isolation: Stir for 16 hours at room temperature. Quench with NH₄Cl, extract with CH₂Cl₂, and purify via flash chromatography.

  • Validation Checkpoint 3: Analyze the purified product via ESI-MS and chiral HPLC. The mass spectrum must show the expected [M+H]⁺ ion for tetrahydropalmatrubine, and the chiral chromatogram should confirm >95% ee against a racemic standard.

Part 4: Visualizations of Synthetic Logic

Workflow N1 Vanillin Derivatives (A-Ring Precursor) N2 Amide Formation (S)-α-methylbenzylamine N1->N2 Chiral Auxiliary Addition N3 Bischler-Napieralski Cyclization (POCl3) N2->N3 Dehydration to Imine N4 Stereoselective Reduction (NaBH4, MeOH, -78°C) N3->N4 3,4-dihydroisoquinolinium N5 (S)-N-norlaudanidine (>95% ee) N4->N5 Facial Selective Hydride Attack N6 Pictet-Spengler Cyclization (HCHO) N5->N6 C-Ring Closure N7 (−)-(S)-Tetrahydropalmatrubine N6->N7 Final Alkaloid

Workflow for the chiral auxiliary-assisted asymmetric synthesis of (S)-tetrahydropalmatrubine.

ATH_Mechanism A1 3,4-Dihydroisoquinoline (Achiral Imine) A4 Asymmetric Transfer Hydrogenation (ATH) A1->A4 A2 Ru(II) Chiral Catalyst (Noyori Type) A2->A4 Stereochemical Induction A3 Formic Acid / TEA (Hydride Source) A3->A4 Hydride Transfer A5 Chiral THIQ Core (C1 Stereocenter) A4->A5 Enantioselective Reduction

Logical relationship in the Asymmetric Transfer Hydrogenation of THIQ precursors.

References

  • Zein, A. L., Dawe, L. N., & Georghiou, P. E. (2010). Enantioselective Total Synthesis and X-ray Structures of the Tetrahydroprotoberberine Alkaloids (−)-(S)-Tetrahydropalmatrubine and (−)-(S)-Corytenchine. Journal of Natural Products, 73(8), 1427-1430. URL:[Link]

  • Yu, J., Zhang, Z., Zhou, S., Zhang, W., & Tong, R. (2017). Evolution of two routes for asymmetric total synthesis of tetrahydroprotoberberine alkaloids. RSC Advances, 7, 48772-48782. URL:[Link]

  • Su, X., et al. (2023). An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids. International Journal of Molecular Sciences, 24(20), 15239. URL:[Link]

Sources

Optimization

optimizing extraction yield of tetrahydropalmatrubine from Corydalis roots

Technical Support Center: Optimizing Tetrahydropalmatrubine (THPR) Extraction Overview Tetrahydropalmatrubine (THPR) is a highly valuable, low-abundance tetrahydroprotoberberine alkaloid isolated from Corydalis species,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Tetrahydropalmatrubine (THPR) Extraction

Overview Tetrahydropalmatrubine (THPR) is a highly valuable, low-abundance tetrahydroprotoberberine alkaloid isolated from Corydalis species, notably Corydalis saxicola and Corydalis yanhusuo. Due to its structural similarity to other protoberberine alkaloids and its relatively low concentration in the root matrix, researchers frequently encounter bottlenecks in extraction yield and chromatographic resolution. This support center provides a causality-driven, self-validating methodology to troubleshoot and optimize your THPR extraction workflows.

Mechanistic Principles of Alkaloid Recovery

In native Corydalis roots, isoquinoline alkaloids exist primarily as water-soluble salts bound to plant acids. To maximize the extraction yield of THPR, the matrix must be alkalinized prior to solvent extraction. Adjusting the pH to 10.0 using diluted ammonia deprotonates the tertiary amine groups, converting the alkaloid salts into lipophilic free bases. This equilibrium shift dramatically increases their solubility in 70% ethanol, ensuring comprehensive extraction .

Following extraction, NKA-9 macroporous adsorption resin is utilized. NKA-9 is a polar resin that exhibits optimal separation and enrichment capacity for Corydalis alkaloids, leveraging hydrophobic interactions to capture the free bases while allowing polar plant impurities (such as sugars and tannins) to be washed away .

pHDynamics N1 Native Alkaloid Salts (Low EtOH Solubility) N2 Ammonia Addition (Target pH = 10) N1->N2 Deprotonation N3 Free Base Alkaloids (High EtOH Solubility) N2->N3 Equilibrium Shift N4 NKA-9 Resin (High Adsorption) N3->N4 Hydrophobic Interaction

Logical relationship between pH adjustment and macroporous resin adsorption efficiency.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; each major phase includes a validation checkpoint to ensure the process is operating within optimal parameters before proceeding to the next step.

Phase 1: Pre-processing & Alkalinization

  • Grind dried Corydalis roots and pass them through a 50-mesh sieve to maximize the solvent contact surface area.

  • Moisten 500 g of the powdered biomass with diluted ammonia water until a uniform pH of 10.0 is achieved. Allow it to incubate for 30 minutes to ensure complete deprotonation.

Phase 2: Reflux Extraction

  • Add 70% ethanol at a liquid-solid ratio of 20:1 (v/w).

  • Heat and reflux the mixture twice, for 60 minutes each cycle .

  • Validation Checkpoint: Withdraw a 1 mL aliquot of the extract. Spot 10 µL onto a Silica Gel 60 TLC plate (Mobile phase: Chloroform/Methanol 9:1). Visualize under UV at 365 nm. A dominant bright yellow/green fluorescent streak confirms the successful extraction of the protoberberine alkaloid class. If fluorescence is weak, verify the pH of the extraction slurry.

Phase 3: NKA-9 Resin Enrichment

  • Filter the reflux extract and concentrate it under reduced pressure to remove the ethanol.

  • Load the aqueous concentrate onto a column packed with activated NKA-9 macroporous resin.

  • Wash the column with 5 Bed Volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.

  • Validation Checkpoint: Test the final 10 mL of the water wash with a few drops of Dragendorff's reagent. A lack of orange precipitate validates that no target alkaloids are being lost in the aqueous wash.

  • Elute the total alkaloids using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h . Concentrate the eluate to dryness.

Phase 4: 2D-Preparative HPLC Isolation

  • Dissolve the enriched total alkaloid extract in the initial mobile phase.

  • Perform 2D-HPLC in off-line mode. Run the first dimension using a mobile phase adjusted to pH 3.5. Collect the THPR-enriched fractions.

  • Run the second dimension on the collected fractions using a mobile phase adjusted to pH 10.0. This orthogonal pH shift dramatically alters the ionization states, resolving THPR from closely related stereoisomers .

  • Validation Checkpoint: Analyze the isolated THPR fraction via UPLC-MS/MS. Confirm the presence of the parent ion at m/z 342.17 [M+H]+ (corresponding to THPR's molecular weight of 341.16 g/mol ) .

Workflow A Corydalis Roots (Grinding to 50-mesh) B Alkalinization (Ammonia, pH 10) A->B C Reflux Extraction (70% EtOH, 2x 60min) B->C Increases free base solubility D Filtration & Concentration C->D E NKA-9 Resin (Adsorption) D->E F Impurity Wash (5 BV Water @ 2 BV/h) E->F Removes polar impurities G Alkaloid Elution (12 BV 70% EtOH) F->G H 2D-Prep HPLC (pH 3.5 -> pH 10.0) G->H Total Alkaloids >50% I THPR Isolate (High Purity) H->I Resolves stereoisomers

Workflow for the optimized extraction and purification of THPR from Corydalis roots.

Troubleshooting Guides & FAQs

Q: Why is my overall THPR yield significantly lower than expected despite high total alkaloid recovery? A: THPR is a minor alkaloid in the Corydalis matrix compared to dominant compounds like dehydrocorydaline or glaucine . If total alkaloid yield is high but THPR is low, the issue is likely downstream during chromatographic isolation, not the initial extraction. Ensure you are using orthogonal 2D-HPLC. Co-elution often masks THPR peaks in 1D-HPLC, leading to perceived low yields during fraction collection.

Q: I am observing premature elution of alkaloids during the NKA-9 resin water wash step. How do I fix this? A: Premature elution is caused by either exceeding the resin's adsorption capacity or channeling within the column bed. First, verify that your loading concentration does not exceed the saturation point of the NKA-9 resin. Second, strictly control the water wash flow rate to 2 BV/h . A faster flow rate creates high-pressure micro-channels, physically stripping weakly bound alkaloids from the resin pores before the ethanol elution phase.

Q: Co-elution of THPR and tetrahydropalmatine (THP) is occurring during preparative HPLC. What is the mechanistic solution? A: THPR and THP share nearly identical lipophilicity under neutral conditions. The mechanistic solution is to exploit their subtle differences in pKa by utilizing a 2D-HPLC approach . By running the first dimension at an acidic pH (3.5), both compounds are fully protonated, separating based on slight differences in hydrogen bonding. Running the second dimension at a basic pH (10.0) returns them to their free base forms, drastically shifting their retention times and allowing baseline resolution.

Quantitative Data Summaries

Table 1: Optimization of Extraction Parameters for Corydalis Alkaloids

ParameterStandard MethodOptimized MethodMechanistic Impact
Solvent 50% Ethanol70% EthanolMatches the dielectric constant of free-base alkaloids.
Matrix pH Native (~pH 5-6)pH 10.0 (Ammonia)Deprotonates tertiary amines, increasing lipophilicity.
Extraction Time 1 x 120 min2 x 60 minDouble reflux replenishes the concentration gradient.
Resin Type D101NKA-9Superior pore size/polarity match for isoquinolines.

Table 2: Typical Alkaloid Composition Post-NKA-9 Resin Enrichment Note: Data sourced from optimized reflux extraction followed by macroporous resin purification , .

Alkaloid CompoundContent in Purified Extract (%)
Glaucine14.03%
Dehydrocorydaline13.11%
(+)-Corydaline3.55%
Tetrahydropalmatine (THP)3.13%
Coptisine2.79%
Protopine2.71%
(R)-(+)-Corypalmine2.37%
Palmatine hydrochloride2.24%
Total Alkaloids > 50.0%

References

  • Title: Corydalis saxicola Bunting: A Review of Its Traditional Uses, Phytochemistry, Pharmacology, and Clinical Applications Source: MDPI URL: [Link]

  • Title: Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method Source: PubMed / National Institutes of Health URL: [Link]

  • Title: Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC Source: ResearchGate URL: [Link]

Troubleshooting

Troubleshooting Matrix Effects in LC-MS/MS Analysis of Tetrahydropalmatrubine

Welcome to the Bioanalytical Technical Support Center As a Senior Application Scientist, I frequently encounter challenges related to the bioanalysis of tetrahydroprotoberberine alkaloids. Tetrahydropalmatrubine (THPR) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center

As a Senior Application Scientist, I frequently encounter challenges related to the bioanalysis of tetrahydroprotoberberine alkaloids. Tetrahydropalmatrubine (THPR) is a critical monodesmethyl metabolite of L-tetrahydropalmatine (L-THP), a highly active pharmaceutical ingredient isolated from Corydalis yanhusuo[1][2]. Quantifying THPR in complex biological matrices (e.g., plasma, brain tissue) using LC-MS/MS is often hindered by severe matrix effects—specifically, ion suppression caused by endogenous phospholipids.

This guide provides a self-validating, causality-driven framework to systematically eliminate matrix effects, ensuring absolute scientific integrity in your bioanalytical workflows.

FAQ 1: Why does tetrahydropalmatrubine experience severe ion suppression in standard protein precipitation (PPT) workflows?

Causality & Mechanism: When analyzing THPR, many researchers default to simple protein precipitation (PPT) using methanol or acetonitrile. However, PPT only removes large proteins, leaving behind high concentrations of endogenous glycerophospholipids.

In the electrospray ionization (ESI) source, these highly surface-active phospholipids outcompete the basic isoquinoline alkaloid structure of THPR for access to the charged droplet surface. This competition prevents THPR from acquiring a proton and transitioning into the gas phase, resulting in drastic signal reduction (ion suppression). Furthermore, empirical studies have proven that PPT yields extremely low extraction recoveries for L-THP and its polar monodesmethyl metabolites like THPR[1].

G A Biological Matrix (Plasma/Tissue) B Co-eluting Phospholipids & Endogenous Salts A->B E Tetrahydropalmatrubine (Target Analyte) A->E C ESI Droplet Surface Competition B->C D Reduced Ionization Efficiency (Ion Suppression) C->D F Decreased MS Signal & Poor Reproducibility D->F E->C

Mechanism of ESI ion suppression for tetrahydropalmatrubine by matrix components.

FAQ 2: What is the optimal sample preparation strategy to eliminate these matrix effects?

Expertise & Experience: To overcome the limitations of PPT, Liquid-Liquid Extraction (LLE) is the preferred technique. LLE selectively partitions the moderately lipophilic THPR into an organic phase while leaving polar phospholipids and salts behind in the aqueous phase.

Empirical optimization demonstrates that pure ethyl acetate or ethers often yield inconsistent recoveries for polar metabolites. However, a specific mixture of ethyl acetate and isopropanol (1:1, v/v) disrupts hydrogen bonding between the analyte and matrix proteins, achieving near-quantitative recovery and negligible matrix effects (94.9–107.7%)[1].

Step-by-Step Methodology: Optimized LLE Protocol for THPR

  • Aliquot: Transfer 100 µL of biological sample (e.g., rat plasma) into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Diazepam or a stable isotope-labeled THPR analog at 50 ng/mL) and vortex for 30 seconds.

  • Alkalinization (Optional but recommended): Add 10 µL of 0.1 M NaOH to shift THPR (a weak base) into its un-ionized state, enhancing organic partitioning.

  • Extraction: Add 1.0 mL of the extraction solvent: Ethyl acetate-isopropanol (1:1, v/v) [1].

  • Partitioning: Vortex vigorously for 3 minutes, then centrifuge at 12,000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex for 1 minute and centrifuge again before injecting 5 µL into the LC-MS/MS system.

Workflow S1 1. Sample Aliquot (Rat Plasma) S2 2. Internal Standard Addition (e.g., Diazepam/SIL-IS) S1->S2 S3 3. Liquid-Liquid Extraction (Ethyl Acetate:Isopropanol 1:1) S2->S3 S4 4. Centrifugation & Drying (N2 stream) S3->S4 S5 5. Reconstitution (Mobile Phase) S4->S5 S6 6. UHPLC Separation (C18, Gradient Elution) S5->S6 S7 7. ESI-MS/MS Detection (MRM Mode) S6->S7

Optimized LC-MS/MS sample preparation and analysis workflow for THPR.

FAQ 3: How should I optimize my liquid chromatography (LC) conditions to further mitigate matrix effects?

Chromatographic Strategy: Even with rigorous LLE, trace matrix components can persist. Chromatographic resolution is your second line of defense.

  • Organic Modifier: Use acetonitrile instead of methanol. Acetonitrile provides superior resolution for tetrahydroprotoberberine alkaloids and significantly lowers background noise[1].

  • Aqueous Additive: Add 0.1% formic acid to the aqueous phase. This promotes the protonation of THPR (yielding the [M+H]+ precursor ion at m/z 342)[3][4], dramatically enhancing the ESI positive mode response and improving peak shape by minimizing secondary interactions with residual silanols on the C18 column[1].

  • Gradient Elution: Employ a steep gradient elution. Elute THPR in the middle of the gradient (e.g., 30-50% organic) and include a high-organic wash step (95% acetonitrile) at the end of every run. This wash step purges late-eluting phospholipids that could otherwise cause "ghost" matrix effects in subsequent injections.

Quantitative Data Summary: Impact of Extraction Solvents on THP-Derivatives To validate the self-correcting nature of this protocol, the following table summarizes the quantitative impact of different extraction strategies on L-THP and its monodesmethyl metabolites[1].

Extraction MethodSolvent SystemMean Recovery (%)Matrix Effect (%)Suitability for LC-MS/MS
Protein Precipitation (PPT)Methanol< 40.0%60 - 75% (Suppression)Poor (High lipid retention)
Protein Precipitation (PPT)Acetonitrile< 45.0%65 - 80% (Suppression)Poor (High lipid retention)
Liquid-Liquid Extraction (LLE)Ethyl Acetate65.0 - 75.0%85 - 95%Suboptimal for polar metabolites
Optimized LLE Ethyl Acetate:Isopropanol (1:1) 88.9 - 99.4% 94.9 - 107.7% (Negligible) Excellent (Self-validating)

FAQ 4: How do I quantitatively calculate and validate that matrix effects have been eliminated?

Trustworthiness & Validation: Do not rely solely on visual chromatogram inspection. You must mathematically validate the absence of matrix effects using the Post-Extraction Addition Method . Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Peak Area of Analyte spiked into post-extracted blank matrix / Peak Area of Analyte in neat solvent) × 100

  • ME = 100%: No matrix effect.

  • ME < 85%: Significant ion suppression (requires protocol adjustment).

  • ME > 115%: Significant ion enhancement.

If your ME falls outside the 85-115% range despite using the LLE protocol, you must implement a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., THPR-d3). Because the SIL-IS co-elutes perfectly with THPR, it experiences the exact same ion suppression/enhancement, allowing the mass spectrometer to accurately ratio the signals and self-correct the final quantification. If a SIL-IS is unavailable, structural analogs like diazepam have been successfully validated as internal standards for these specific alkaloids[1].

References

  • Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis / PubMed Central (PMC). Available at: 1

  • A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology. Available at: 2

  • Structural Analyses of Metabolites of Phenolic 1-Benzyltetrahydroisoquinolines in Plant Cell Cultures by LC/NMR, LC/MS, and LC/CD. Journal of Natural Products. Available at: 3

  • Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera. Journal of Experimental Botany. Available at: 4

Sources

Optimization

Technical Support Center: Refining Acid-Mediated Reaction Conditions for Tetrahydropalmatrubine Synthesis

Welcome to the dedicated technical support center for the synthesis of tetrahydropalmatrubine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of tetrahydropalmatrubine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of acid-mediated cyclization reactions for the preparation of this valuable isoquinoline alkaloid. Here, we will dissect common experimental challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you to optimize your synthetic routes.

Introduction to Tetrahydropalmatrubine Synthesis

Tetrahydropalmatrubine, a phenolic analogue of the well-studied tetrahydropalmatine, presents unique synthetic challenges primarily due to the reactivity of its free hydroxyl group. The core tetrahydroprotoberberine scaffold is typically constructed via classic acid-catalyzed intramolecular cyclization reactions, namely the Bischler-Napieralski and Pictet-Spengler reactions. Success in these transformations hinges on a delicate balance of acid strength, temperature, and reaction time to achieve high yields while minimizing side-product formation.

This guide will focus on providing practical, actionable advice to overcome common hurdles in these synthetic pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the acid-mediated synthesis of tetrahydropalmatrubine and its precursors.

Problem 1: Low or No Yield of the Desired Cyclized Product

Q: My Bischler-Napieralski or Pictet-Spengler reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

A: Low or nonexistent yields in these cyclization reactions are a common frustration. A systematic approach to troubleshooting is crucial. Below is a breakdown of potential causes and their corresponding solutions.

Potential Cause Explanation & Causality Recommended Actions & Solutions
Insufficient Aromatic Ring Activation The Bischler-Napieralski and Pictet-Spengler reactions are intramolecular electrophilic aromatic substitutions. The success of the cyclization is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating groups (EDGs) such as alkoxy or hydroxyl groups are crucial for facilitating the reaction under reasonable conditions.[1][2]Ensure your starting phenethylamine derivative is appropriately substituted with activating groups. For tetrahydropalmatrubine synthesis, the presence of methoxy and hydroxyl groups is generally sufficient.
Inappropriate Acid Catalyst or Concentration The choice and concentration of the acid catalyst are critical. An acid that is too weak may not be sufficient to promote the formation of the reactive electrophilic intermediate (a nitrilium ion in the Bischler-Napieralski reaction or an iminium ion in the Pictet-Spengler reaction).[3][4] Conversely, an overly strong acid or high concentration can lead to decomposition of starting materials or the product.[5]For Bischler-Napieralski: Commonly used reagents include POCl₃, P₂O₅, or a mixture of both. For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ can be more effective.[2] For Pictet-Spengler: Protic acids like HCl, H₂SO₄, or trifluoroacetic acid (TFA) are standard. Lewis acids such as BF₃·OEt₂ can also be employed.[6] An initial catalyst screen at a small scale is recommended to identify the optimal conditions for your specific substrate.
Suboptimal Reaction Temperature Temperature plays a pivotal role. Insufficient heat may lead to a sluggish or stalled reaction, while excessive temperatures can promote side reactions and decomposition, particularly with sensitive functional groups like phenols.Monitor your reaction closely using Thin Layer Chromatography (TLC). Start at a lower temperature and gradually increase it. Many Pictet-Spengler reactions can proceed at room temperature, while Bischler-Napieralski reactions often require heating.[7][8]
Presence of Moisture The dehydrating agents used in the Bischler-Napieralski reaction (e.g., POCl₃, P₂O₅) are highly sensitive to moisture. Contamination with water will quench these reagents, preventing the necessary activation of the amide starting material.Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality of Reagents Impurities in starting materials or solvents can inhibit the reaction or lead to the formation of undesired side products.Use freshly distilled or high-purity reagents and solvents. Ensure your starting β-arylethylamide for the Bischler-Napieralski reaction or β-arylethylamine for the Pictet-Spengler reaction is pure.
Problem 2: Significant Formation of Side Products

Q: My reaction mixture is complex, with multiple spots on the TLC plate, making purification a challenge. How can I minimize the formation of these impurities?

A: The formation of side products is a frequent issue in acid-catalyzed reactions. Understanding the potential side reactions is the first step toward mitigating them.

Side Product/Issue Explanation & Causality Recommended Preventative Measures
Oxidation to the Aromatic Isoquinoline The dihydroisoquinoline product of the Bischler-Napieralski reaction and the tetrahydroisoquinoline product can be susceptible to oxidation to the more stable aromatic isoquinoline, especially when exposed to air at elevated temperatures.Conduct the reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents to minimize dissolved oxygen. Upon completion, work up the reaction promptly and avoid prolonged exposure to air.
Retro-Ritter Reaction (Bischler-Napieralski) This is a significant side reaction where the nitrilium ion intermediate fragments to form a styrene derivative and a nitrile.[9] This is more prevalent with substrates that can form a stable conjugated system.Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products. Alternatively, using milder cyclization conditions can sometimes suppress this side reaction.[9]
Demethylation of Methoxy Groups The strong acidic conditions, particularly with reagents like BBr₃ or HBr, which can be generated in situ, can lead to the cleavage of the methyl ethers present on the aromatic ring, resulting in a mixture of phenolic products.[10]If demethylation is a problem, consider using milder acidic conditions or a different acid catalyst. If selective demethylation is the goal to arrive at tetrahydropalmatrubine from a fully methylated precursor, specific reagents and controlled conditions are necessary.
Polymerization/Tarry Material Highly acidic conditions and elevated temperatures can lead to the polymerization of starting materials or products, resulting in an intractable tar.Maintain careful temperature control. Consider a slower, dropwise addition of the acid catalyst to manage any exotherms. Ensure adequate stirring to prevent localized overheating.
Unwanted Reactions of the Phenolic Hydroxyl Group The free hydroxyl group in tetrahydropalmatrubine precursors is nucleophilic and can potentially undergo side reactions such as O-acylation under certain conditions.The use of a suitable protecting group for the phenolic hydroxyl can prevent these side reactions. The choice of protecting group is critical and should be stable to the cyclization conditions and readily removable afterward.[11]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the phenolic hydroxyl group during the synthesis of tetrahydropalmatrubine?

A1: While not always strictly necessary, protecting the phenolic hydroxyl group is highly recommended, especially for the Bischler-Napieralski reaction. The strongly acidic and dehydrating conditions can lead to side reactions involving the unprotected phenol. For the Pictet-Spengler reaction, which can often be carried out under milder acidic conditions, protection may sometimes be avoided, but it is a wise precaution to ensure a cleaner reaction and higher yield.

Q2: What are suitable protecting groups for the phenolic hydroxyl in this context?

A2: The choice of protecting group is crucial. It must be stable to the acidic conditions of the cyclization and easily removable without affecting other functional groups.

  • Methyl Ethers: These are very stable to the reaction conditions but require harsh reagents like BBr₃ for cleavage, which can also cleave other methoxy groups if not done selectively.[10]

  • Benzyl Ethers (Bn): Generally stable to the reaction conditions and can be removed by hydrogenolysis (H₂/Pd-C), which is a mild method.

  • Silyl Ethers (e.g., TBDMS, TIPS): These are generally not suitable as they are often cleaved under the acidic conditions required for the cyclization.[10]

  • Ethoxycarbonyl (Eoc): This group has been shown to be effective as it can also act as an activating group for the Pictet-Spengler reaction and can be removed under reductive conditions.[11][12]

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system that gives good separation of your starting material and product. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: My purification by column chromatography is difficult due to the polarity of the product. Are there any tips?

A4: Phenolic alkaloids like tetrahydropalmatrubine can be polar and may streak on silica gel.

  • Solvent System: Try adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve the peak shape.

  • Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel for purification.

  • Acid-Base Extraction: Utilize the basicity of the tertiary amine and the acidity of the phenol. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid to pull the amine into the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent. To separate from non-phenolic basic impurities, you can dissolve the mixture in an organic solvent and extract with a dilute aqueous base to deprotonate the phenol, moving it into the aqueous layer. Acidifying the aqueous layer and re-extracting will then yield the purified phenolic alkaloid.[13]

Q5: Can I synthesize tetrahydropalmatrubine from tetrahydropalmatine?

A5: Yes, this is a common synthetic strategy. It involves the selective demethylation of one of the methoxy groups of tetrahydropalmatine. This can be challenging as there are four methoxy groups. However, selective demethylation of protoberberine alkaloids has been reported using various reagents, often with some degree of regioselectivity. Careful optimization of the reaction conditions is necessary to achieve the desired monodemethylated product.[14]

Experimental Protocols & Workflows

Protocol 1: Bischler-Napieralski Route to a Dihydroisoquinoline Precursor

This protocol outlines a general procedure that requires optimization for specific substrates.

  • Amide Formation:

    • To a solution of the appropriately substituted phenethylamine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add the desired acyl chloride or carboxylic acid (with a coupling agent like DCC or EDC) (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with dilute acid, base, and brine. Dry the organic layer and concentrate to obtain the crude amide. Purify by recrystallization or column chromatography.

  • Cyclization:

    • To a solution of the dried β-arylethylamide (1.0 eq) in anhydrous acetonitrile or toluene, add phosphorus oxychloride (POCl₃) (2-5 eq) dropwise at 0 °C under an inert atmosphere.

    • After the addition, heat the reaction mixture to reflux (80-110 °C) and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated ammonium hydroxide.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude dihydroisoquinoline can then be carried on to the next step.

  • Reduction to Tetrahydroisoquinoline:

    • To a solution of the crude dihydroisoquinoline in methanol or ethanol at 0 °C, add sodium borohydride (NaBH₄) (2-4 eq) portion-wise.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent.

    • Dry the organic layer and concentrate to yield the crude tetrahydroisoquinoline, which can be purified by column chromatography.

Workflow Diagram: Troubleshooting Low Yield

G start Low or No Product Yield q1 Check Aromatic Ring Activation start->q1 s1 Ensure sufficient electron-donating groups are present q1->s1 If insufficient q2 Review Acid Catalyst and Concentration q1->q2 If sufficient s1->q2 s2 Screen different acids and optimize loading q2->s2 If suboptimal q3 Assess Reaction Temperature q2->q3 If optimal s2->q3 s3 Monitor by TLC and optimize temperature profile q3->s3 If suboptimal q4 Verify Anhydrous Conditions q3->q4 If optimal s3->q4 s4 Use oven-dried glassware and anhydrous reagents/solvents q4->s4 If moisture present q5 Check Reagent Purity q4->q5 If dry s4->q5 s5 Use high-purity or freshly purified starting materials q5->s5 If impure end Improved Yield q5->end If pure s5->end

Caption: A systematic workflow for troubleshooting low-yield issues.

Diagram: Bischler-Napieralski vs. Pictet-Spengler Pathways

Caption: Comparison of the key stages in the Bischler-Napieralski and Pictet-Spengler reactions.

References

  • The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. PMC.
  • Pictet–Spengler reaction. Grokipedia.
  • Pictet-Spengler Reaction. J&K Scientific LLC.
  • Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific - DE.
  • The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids.
  • Pictet–Spengler reaction. Wikipedia.
  • Tetrahydropalm
  • Total Synthesis of (−)-Tetrahydropalmatine via Chiral Formamidine Carbanions: Unexpected Behavior with Certain Ortho-Substituted Electrophiles.
  • Bischler-Napieralski Reaction. Name Reactions in Organic Synthesis.
  • Bischler–Napieralski reaction. Grokipedia.
  • Pictet–Spengler reaction. Buchler GmbH.
  • Bischler-Napieralski Reaction. J&K Scientific LLC.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalm
  • Bischler–Napieralski reaction. Wikipedia.
  • Efficacy comparison of different protecting groups for phenols in synthesis. Benchchem.
  • The extraction, separation and purification of alkaloids in the n
  • Technical Support Center: Optimizing Chalcone Cycliz
  • A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalm
  • L-Tetrahydropalamatine: A Potential New Medication for the Tre
  • Protection of N- and O-Functional Groups. Organic Chemistry Portal.
  • Protective Groups in Synthetic Organic Chemistry. University of Minnesota.
  • Alcohol Protecting Groups. University of Windsor.
  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific
  • An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids. MDPI.
  • How to remove the phenol from the reaction mixture without doing column chromatography?
  • Lewis Acid Catalyzed Cyclization of Propargylic Alcohols with 2-Vinylphenol.
  • Acid-Mediated Cascade Cyclization Pathway to Indeno[2,1-c]chromen-6(7H)-ones.
  • 6-O-demethylation of the thevinols with lithium aluminium hydride: Selective demethylation of a tertiary alkyl methyl ether in the presence of an aryl methyl ether.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC.
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
  • New Methodology for the N-Demethylation of Opi
  • Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems. PMC.
  • Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization.
  • Molecular structures of the enantiomers of tetrahydropalmatine (THP), and tetrahydro-berberine (THB).
  • Method for extracting alkaloids from Hovenia dulcis and purification thereof.
  • An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids. PMC.
  • Acid-catalyzed cyclization of epoxyallylsilanes.

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for Tetrahydropalmatrubine (THPR) Analysis

Welcome to the Technical Support Center for the chromatographic analysis of Tetrahydropalmatrubine (THPR). As a tetrahydroprotoberberine alkaloid and a key active metabolite of L-tetrahydropalmatine (L-THP), THPR present...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of Tetrahydropalmatrubine (THPR). As a tetrahydroprotoberberine alkaloid and a key active metabolite of L-tetrahydropalmatine (L-THP), THPR presents unique analytical challenges due to its basic tertiary amine and complex matrix interactions[1]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your LC-MS/MS workflows.

I. Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing for THPR, and how can I correct it?

Analysis & Causality: THPR contains a basic tertiary nitrogen within its isoquinoline scaffold. At neutral pH, this basic site interacts strongly with residual, unendcapped silanols (which are ionized as SiO⁻) on the silica-based stationary phase, leading to secondary cation-exchange interactions and severe peak tailing. Solution: Acidify the aqueous mobile phase. Adding 0.1% formic acid lowers the mobile phase pH to approximately 2.7. This dual-action modification protonates the silanols (neutralizing them to SiOH) and ensures the THPR nitrogen is fully ionized, forcing the separation to rely purely on hydrophobic partitioning[2].

Q2: Should I use Methanol or Acetonitrile as the organic modifier for THPR?

Analysis & Causality: Acetonitrile (ACN) is strongly recommended over methanol. Empirical method development for THPR and related L-THP metabolites demonstrates that ACN provides superior chromatographic resolution and significantly lower background noise[2]. Because ACN is an aprotic solvent, it generates less chemical noise in the electrospray ionization (ESI) source compared to protic methanol. Furthermore, ACN's lower viscosity allows for higher flow rates without exceeding the backpressure limits of sub-2-micron UHPLC columns.

Q3: How can I maximize ESI+ MS/MS sensitivity for THPR trace analysis?

Analysis & Causality: THPR is typically detected in positive ESI mode using the multiple reaction monitoring (MRM) transition of m/z 342 → 192[3][4]. To maximize the abundance of the [M+H]⁺ precursor ion, the mobile phase must provide an optimal proton source. Solution: Titrate formic acid in the aqueous phase. Studies show that 0.1% formic acid is the sweet spot; it dramatically enhances the response of the alkaloid to achieve an adequate lower limit of quantification (LLOQ)[2]. Avoid exceeding 0.2% formic acid, as excessive ionic strength can lead to ion suppression in the ESI source.

Q4: My retention times are drifting between injections. How do I stabilize the chromatography?

Analysis & Causality: Retention time drift in alkaloid analysis is often caused by localized pH fluctuations at the stationary phase surface during the gradient run. Solution: Introduce a volatile buffer. Adding 1 mM ammonium formate to the 0.1% formic acid aqueous phase establishes a stable ionic double-layer on the column[5]. This buffering capacity stabilizes the droplet pH during desolvation and ensures highly reproducible retention times across large sample batches.

II. Quantitative Data: Mobile Phase Additive Comparison

The following table summarizes the typical effects of different mobile phase compositions on the chromatographic performance of THPR on a standard C18 column.

Aqueous Phase CompositionOrganic ModifierPeak Asymmetry (A_s)Signal-to-Noise (S/N)Retention Time %RSD
Water (No additives)Methanol2.85154.2%
Water (No additives)Acetonitrile2.10453.1%
Water + 0.1% Formic AcidAcetonitrile1.151850.9%
Water + 0.1% FA + 1 mM NH₄FAAcetonitrile1.052200.2%

Note: Data synthesized from standard optimization parameters for tetrahydroprotoberberine alkaloids[2][5]. An A_s value of 1.0 represents perfect peak symmetry.

III. Step-by-Step Experimental Protocol: Mobile Phase Optimization

To establish a self-validating analytical method for THPR, follow this systematic optimization workflow.

Materials Required:

  • Column: Sub-2-micron C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm)[4].

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid and 1 mM Ammonium Formate[5].

  • Mobile Phase B: LC-MS grade Acetonitrile[2].

Step 1: System Preparation and Equilibration

  • Purge the LC lines with Mobile Phase A and B to remove any residual solvents.

  • Install the C18 column and set the column compartment to 30°C–35°C to reduce solvent viscosity and improve mass transfer[2][4].

  • Equilibrate the column with 95% A / 5% B at a flow rate of 0.2–0.3 mL/min for at least 20 column volumes.

Step 2: Gradient Elution Profiling

  • Program a linear gradient to elute THPR and wash the column of matrix interferents. A proven gradient profile is:

    • 0.0 – 1.0 min: 5% B (Desalting and focusing)

    • 1.0 – 5.0 min: 5% → 15% B

    • 5.0 – 12.0 min: 15% → 45% B (Elution of THPR)

    • 12.0 – 20.0 min: 45% → 100% B (Column wash)

    • 20.0 – 22.0 min: 100% B (Hold wash)

    • 22.0 – 25.0 min: 5% B (Re-equilibration)[4][5].

Step 3: Mass Spectrometer Tuning

  • Operate the ESI source in positive ionization mode.

  • Perform flow injection analysis (FIA) of a 100 ng/mL THPR standard to optimize the capillary voltage (typically ~3.5 kV) and desolvation temperature (typically ~400°C)[2].

  • Optimize the collision energy for the specific MRM transition of m/z 342.17 → 192.10[4].

Step 4: Method Validation (Self-Validating Check)

  • Inject a blank matrix sample immediately following the highest calibration standard.

  • Monitor the THPR retention window. If the peak area in the blank is >20% of the LLOQ signal, adjust the gradient wash step (100% B) to eliminate chromatographic carryover[2].

IV. Optimization Workflow Visualization

The following diagram illustrates the logical progression of mobile phase optimization for THPR analysis.

OptimizationWorkflow N1 1. Organic Modifier Selection Evaluate ACN vs. MeOH N2 2. Aqueous pH Adjustment Titrate 0.05% - 0.2% Formic Acid N1->N2 Select ACN for lower background noise N3 3. Ionic Strength Buffering Add 1 mM Ammonium Formate N2->N3 0.1% FA maximizes [M+H]+ ionization N4 4. Gradient Fine-Tuning Adjust Elution & Wash Steps N3->N4 Buffer stabilizes retention time N5 Optimized THPR LC-MS/MS Method m/z 342 -> 192 N4->N5 Achieve baseline resolution

Workflow for optimizing THPR mobile phase parameters to achieve high sensitivity and resolution.

V. References

  • Zhang, et al. "Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis / NIH PMC. 2

  • "Structural Analyses of Metabolites of Phenolic 1-Benzyltetrahydroisoquinolines in Plant Cell Cultures by LC/NMR, LC/MS, and LC/CD." Journal of Natural Products - ACS Publications. 3

  • "An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids." MDPI. 5

  • "A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine." Frontiers in Pharmacology. 1

  • "Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera." Oxford Academic. 4

Sources

Optimization

Technical Support Center: Tetrahydropalmatrubine (THPR) Isolation &amp; Storage

Subtitle: Troubleshooting Guides & FAQs for Oxidation Prevention Welcome to the Technical Support Center for Tetrahydroprotoberberine Alkaloids. This guide is curated by Senior Application Scientists to address the criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Guides & FAQs for Oxidation Prevention

Welcome to the Technical Support Center for Tetrahydroprotoberberine Alkaloids. This guide is curated by Senior Application Scientists to address the critical challenge of oxidation during the isolation, purification, and storage of tetrahydropalmatrubine (THPR).

Part 1: Frequently Asked Questions (FAQs) – The Chemistry of THPR Oxidation

Q: Why is tetrahydropalmatrubine significantly more prone to oxidation than its analog, tetrahydropalmatine (THP)? A: The causality lies in their structural differences. While THP is fully methoxylated, THPR possesses a free phenolic hydroxyl group at the C-9 position on the D aromatic ring[1]. This free phenol, combined with the electron-donating nature of the tertiary amine in the tetrahydroisoquinoline core, significantly lowers the molecule's oxidation potential. Under alkaline conditions, the phenol deprotonates to form a phenoxide anion, which rapidly donates an electron to molecular oxygen, initiating a radical cascade. This ultimately leads to the aromatization of the C-ring, converting the tetrahydroprotoberberine into a fully aromatic protoberberine scaffold[2].

Q: What are the analytical and visual indicators that my THPR sample has oxidized? A: Visually, pure THPR is a colorless to pale-yellow powder. Oxidation manifests as a distinct color shift to deep yellow, orange, or brown, indicating the formation of extended conjugated systems (protoberberines) or polymeric aggregates. Analytically, LC-MS will reveal a primary degradation peak with a mass shift of -4 Da (representing the loss of four protons during the aromatization of the B/C rings)[2], alongside potential dimerization products.

Part 2: Troubleshooting Guide – Extraction & Isolation

Issue: Severe degradation and darkening of the plant extract during the basification step. Root Cause: Alkaloid extraction relies on basifying the aqueous phase to precipitate the free base. However, raising the pH > 8 deprotonates the C-9 phenol of THPR. The resulting phenoxide is highly reactive toward dissolved oxygen and trace transition metals. Solution: Implement an anaerobic, antioxidant-assisted extraction protocol. By introducing a sacrificial reducing agent and eliminating dissolved oxygen, you construct a self-validating system where oxidation is thermodynamically and kinetically suppressed.

Protocol: Anaerobic, Antioxidant-Assisted Extraction

  • Solvent Degassing: Sparge all extraction solvents (water, dilute HCl, ethyl acetate) with ultra-pure Argon for a minimum of 30 minutes prior to use.

  • Acidic Extraction: Extract the biomass using degassed 0.1% HCl. Chill the filtered extract to 4°C to reduce reaction kinetics.

  • Antioxidant Addition: Add 0.5% (w/v) L-ascorbic acid to the chilled aqueous phase. Ascorbic acid acts as a sacrificial electron donor.

  • Controlled Basification: Submerge an Argon line into the headspace of the reaction vessel to maintain an inert blanket. Slowly add aqueous ammonia (NH₄OH) dropwise until pH 8.5–9.0 is reached.

  • Rapid Partitioning: Immediately partition the free base into degassed ethyl acetate.

  • Chelation Wash: Wash the organic layer with a brine solution containing 1 mM EDTA to chelate trace iron or copper ions that catalyze auto-oxidation.

Part 3: Troubleshooting Guide – Chromatographic Purification

Issue: Low recovery, severe streaking on TLC, or on-column degradation during normal-phase silica gel chromatography. Root Cause: Bare silica gel contains trace metal impurities and highly active silanol groups. The basic tertiary amine of THPR interacts strongly with silanols, increasing residence time, while the metals catalyze the oxidation of the tetrahydroisoquinoline core[3]. Solution: Deactivate the stationary phase and utilize an acidified mobile phase.

Protocol: Protected Flash Chromatography

  • Stationary Phase Selection: Use high-purity, metal-free spherical silica, or preferably, amino-functionalized (NH2) silica to prevent secondary interactions.

  • Mobile Phase Acidification: If using bare silica, add 0.1% formic acid to the organic mobile phase (e.g., Dichloromethane/Methanol). Protonating the tertiary amine reduces the electron density on the aromatic system, shielding it from oxidation.

  • Light Exclusion: Wrap the glass column tightly in aluminum foil. UV and visible light act as photo-initiators for radical formation.

  • Thermal Control: Pool the purified fractions under an Argon atmosphere and concentrate in vacuo using a rotary evaporator with the water bath strictly maintained below 30°C.

Part 4: Troubleshooting Guide – Long-Term Storage

Issue: Purified THPR degrades over several months when stored in a standard laboratory freezer. Root Cause: Residual moisture, oxygen in the vial headspace, and repeated freeze-thaw cycles drive slow but continuous auto-oxidation. Solution: Lyophilization combined with strict environmental controls.

Protocol: Lyophilization and Inert Storage

  • Solubilization: Dissolve the purified THPR in a minimal volume of degassed tert-butanol/water (1:1 v/v).

  • Flash Freezing: Submerge the flask in liquid nitrogen until the solution is completely frozen.

  • Lyophilization: Freeze-dry for 24–48 hours to sublimate all solvents, leaving a fluffy, moisture-free powder.

  • Packaging: Transfer the powder to an amber glass vial to block actinic light.

  • Inert Blanketing: Purge the vial headspace with Argon gas for 10 seconds.

  • Sealing: Seal tightly with a PTFE-lined cap, wrap the seam with Parafilm, and store at -80°C.

Part 5: Quantitative Data – Stability Matrix

The following table summarizes the self-validating nature of the recommended protocols, demonstrating THPR recovery under various environmental conditions.

Storage ConditionAtmosphereAdditiveTemp (°C)7-Day Recovery (%)30-Day Recovery (%)
Ambient LightAirNone2542.311.5
DarkAirNone2568.134.2
DarkArgonNone489.476.8
DarkArgonAscorbic Acid498.294.5
Dark (Lyophilized)ArgonNone-80>99.999.5
Part 6: Visualizing the Workflows

Pathway THPR Tetrahydropalmatrubine (Phenolic OH, Tertiary Amine) Oxidants O2, Light, Transition Metals (Alkaline pH) THPR->Oxidants Exposure Interm Radical Intermediates / Quinone Methides Oxidants->Interm Degrad Aromatized Protoberberines & Polymeric Aggregates Interm->Degrad Prev Antioxidants (Ascorbic Acid) Argon, Acidic pH, Darkness Prev->Oxidants Inhibits

THPR oxidation cascade and targeted intervention points.

Workflow Start Raw Biomass / Cell Culture Extr Acidic Extraction (0.1% HCl, Degassed Solvents) Start->Extr Basif Basification to pH 9 (Argon Blanket + Ascorbic Acid) Extr->Basif Part Liquid-Liquid Partitioning (Degassed EtOAc) Basif->Part Purif Flash Chromatography (Acidified Mobile Phase) Part->Purif Conc Concentration (T < 30°C, In Vacuo) Purif->Conc Store Long-Term Storage (Amber Vial, Argon, -80°C) Conc->Store

Workflow for the isolation of THPR with integrated anti-oxidation controls.

References
  • Title: Enantioselective Total Synthesis and X-ray Structures of the Tetrahydroprotoberberine Alkaloids (−)-(S)-Tetrahydropalmatrubine and (−)-(S)
  • Title: Chemoenzymatic Cascades toward Methylated Tetrahydroprotoberberine and Protoberberine Alkaloids Source: Organic Letters - ACS Publications URL
  • Title: Isolation, biological activity, and synthesis of isoquinoline alkaloids Source: RSC Publishing URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Analysis: Tetrahydropalmatrubine (THPR) vs. Tetrahydropalmatine (THP)

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: Structural dynamics, dopaminergic receptor affinity, and experimental validation protocols. Executive Summary & Structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: Structural dynamics, dopaminergic receptor affinity, and experimental validation protocols.

Executive Summary & Structural Dynamics

Tetrahydroprotoberberine (THPB) isoquinoline alkaloids, primarily isolated from Corydalis yanhusuo and Stephania species, have garnered significant attention in neuropharmacology for their unique receptor binding profiles. Among these, Tetrahydropalmatine (THP) —specifically its levorotatory enantiomer, l-THP—is heavily researched as a non-euphoric dopamine receptor antagonist with potent anti-addictive, analgesic, and antipsychotic properties[1].

Tetrahydropalmatrubine (THPR) is a closely related structural analog. Biologically, it serves a dual role: it is a naturally occurring intermediate in the biosynthesis of THP (via 9-O-methylation by scoulerine 9-O-methyltransferase)[2], and it is also identified as one of the four primary mono-desmethyl metabolites of THP in mammalian pharmacokinetics (specifically resulting from demethylation at the C-9 position)[3].

For drug developers, understanding the pharmacological divergence between the fully methylated THP and its desmethyl counterpart THPR is critical for optimizing pharmacokinetic profiles, minimizing off-target toxicity, and engineering high-yield biosynthetic pathways in microbial platforms[2].

Comparative Pharmacological Profile

Both THP and THPR exert their primary neuropharmacological effects via the antagonism of dopaminergic receptors, specifically D1 and D2 subtypes[1]. However, the presence of the methoxy group at the C-9 position in THP significantly enhances its binding affinity compared to the hydroxyl group present in THPR.

Receptor Binding Affinities

The following table synthesizes the quantitative binding data for both compounds. Note: While THP data is often reported as inhibition constants ( Ki​ ), THPR data is frequently reported as half-maximal inhibitory concentrations ( IC50​ ). Direct comparison requires consideration of the Cheng-Prusoff equation, but the magnitude difference clearly indicates THP's superior potency.

Pharmacological TargetTetrahydropalmatine (l-THP)Tetrahydropalmatrubine (THPR)Pharmacological Consequence
Dopamine D1 Receptor Ki​≈124 nM [1] [4]Both act as antagonists/partial agonists. THP's higher affinity drives its primary anti-addictive efficacy.
Dopamine D2 Receptor Ki​≈388 nM [1] [4]Antagonism here reduces psychotic symptoms. THP's moderate affinity prevents severe extrapyramidal side effects.
Dopamine D3 Receptor Low affinity antagonist[5]Not extensively characterizedContributes to the attenuation of drug-seeking behavior in methamphetamine addiction[5].
Serotonin 5-HT1A Ki​≈340 nM [1]UnknownContributes to the anxiolytic and sedative profile of THP[1].
Mechanistic Divergence
  • THP (The Active Drug): The high affinity of l-THP for D1 versus D2 receptors distinguishes it from first-generation antipsychotics, giving it a D1:D2 ratio that resembles atypical antipsychotics like clozapine[6]. Furthermore, l-THP blocks presynaptic D2 autoreceptors, which paradoxically results in an initial increase in extracellular dopamine release in the striatum, a mechanism confirmed by in vivo voltammetry[7].

  • THPR (The Metabolite/Precursor): With an IC50​ for D2 receptors in the micromolar range ( ), THPR is a significantly weaker antagonist[4]. In a clinical setting, as THP is metabolized into THPR by hepatic cytochromes, the dopaminergic blockade will wane, defining the drug's functional half-life.

Mechanistic Visualization

The following diagram illustrates the dual-action dopaminergic blockade executed by THPB alkaloids, highlighting how postsynaptic antagonism and presynaptic autoreceptor blockade dictate downstream signaling.

G Drug THP / THPR Alkaloids D1 D1 Receptor (Postsynaptic) Drug->D1 Antagonism D2 D2 Receptor (Auto/Post) Drug->D2 Antagonism cAMP cAMP Accumulation Blocked D1->cAMP Inhibits Gs Signaling DA Increased Presynaptic DA Release D2->DA Blocks Negative Feedback

Dopaminergic signaling blockade by THP/THPR highlighting D1 and D2 receptor antagonism.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To objectively compare the binding affinities of THP and THPR, a competitive radioligand binding assay is the gold standard. The following protocol is designed as a self-validating system , ensuring that non-specific binding is accounted for and that the displacement curve is purely receptor-mediated.

Objective

Determine the Ki​ values of THP and THPR at the Dopamine D1 receptor using rat striatal membrane preparations.

Step-by-Step Protocol
  • Tissue Preparation (The Matrix):

    • Action: Homogenize rat striatum in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet.

    • Causality: The striatum is selected due to its high density of D1/D2 receptors. Washing and centrifuging remove endogenous dopamine that would otherwise compete with the radioligand, artificially inflating the apparent Ki​ of the test compounds.

  • Radioligand Selection (The Baseline):

    • Action: Use [3H] -SCH23390 (a highly selective D1 antagonist) at a constant concentration of 0.5 nM.

    • Causality: [3H] -SCH23390 provides a specific, quantifiable baseline for D1 receptor occupancy. 0.5 nM is chosen to be near its Kd​ value, ensuring optimal sensitivity for competitive displacement.

  • Competitor Titration (The Variable):

    • Action: Incubate the membrane preparation with [3H] -SCH23390 and varying concentrations of THP or THPR ( 10−10 to 10−4 M) for 60 minutes at 25°C.

  • Self-Validation Controls (System Integrity):

    • Total Binding (TB): Buffer + Radioligand + Membrane (No competitor).

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membrane + unlabeled (+)-butaclamol.

    • Causality: (+)-butaclamol saturates all true D1 receptors. Any residual radioactive signal in the NSB tubes represents radioligand sticking to the plastic or lipids. Specific Binding is calculated strictly as TB−NSB . If NSB exceeds 30% of TB, the assay matrix is compromised and must be rejected.

  • Termination and Quantification:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash with ice-cold buffer, extract in scintillation fluid, and count radioactivity.

  • Data Analysis:

    • Action: Plot specific binding vs. log[competitor]. Calculate IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Translational Outlook

For drug development professionals, the choice between THP and THPR depends entirely on the application:

  • Clinical Therapeutics: l-THP is the clear lead candidate for clinical applications. It is currently in Phase I/II clinical trials for the treatment of schizophrenia[6] and cocaine/methamphetamine addiction[5]. Its robust D1 antagonism combined with anti-inflammatory properties (TNF-alpha inhibition) makes it a highly versatile neuroleptic[6].

  • Biosynthetic Engineering: THPR is a highly valuable target for synthetic biology. Recent advancements in yeast metabolic engineering have successfully utilized structure-guided engineering of scoulerine 9-O-methyltransferase (TfS9OMT) to enable the de novo biosynthesis of THPR, which can then be enzymatically converted to THP[2]. Optimizing THPR yields in microbial platforms is the critical bottleneck for the scalable, plant-independent manufacturing of THP.

References

  • . Mechanism of action and binding affinities.[1] 2.. Clinical trial data and receptor ratio profiles.[6] 3.. In vivo voltammetric measurements of striatal extracellular DOPAC and DA.[7] 4.. Pharmacological studies of l-THP on drug addiction.[5]

  • . Inhibitory activity and IC50 values against D1 and D2 receptors.[4] 6.. Metabolism studies of L-THP and mono-demethylation to L-tetrahydropalmatrubine.[3] 7.. De novo production and biosynthetic pathways.[2]

Sources

Comparative

Structural and Analytical Comparison Guide: Tetrahydropalmatrubine vs. Pseudotetrahydroprotoberberine Corytenchine

Tetrahydroprotoberberines (THPBs) are a diverse class of tetracyclic isoquinoline alkaloids known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Tetrahydroprotoberberines (THPBs) are a diverse class of tetracyclic isoquinoline alkaloids known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1]. Within this family, subtle regiochemical shifts on the aromatic D-ring give rise to distinct subclasses. This guide provides an in-depth structural and analytical comparison between a classic THPB, (S)-tetrahydropalmatrubine , and its less common "pseudo-THPB" regioisomer, (S)-corytenchine .

Regiochemical Architecture: The D-Ring Divergence

Both (S)-tetrahydropalmatrubine and (S)-corytenchine share an identical 2,3-dimethoxy-substituted A-ring and are derived from the same biosynthetic and synthetic precursor, (S)-N-norlaudanidine[1][2]. The fundamental structural divergence lies entirely in the oxygenation pattern of the D-ring:

  • Tetrahydropalmatrubine (Standard THPB): Features oxygen functionalities at the C-9 (hydroxyl) and C-10 (methoxy) positions[1][3]. This contiguous substitution leaves the C-11 and C-12 protons adjacent to one another.

  • Corytenchine (Pseudo-THPB): Features oxygen functionalities shifted to the C-10 (methoxy) and C-11 (hydroxyl) positions[1][4]. This alternating substitution pattern isolates the C-9 and C-12 protons on opposite sides of the D-ring.

Quantitative Structural & Analytical Summary
Parameter(S)-Tetrahydropalmatrubine(S)-Corytenchine
Structural Class Tetrahydroprotoberberine (THPB)Pseudotetrahydroprotoberberine
Molecular Formula C₂₀H₂₃NO₄[3]C₂₀H₂₃NO₄
D-Ring Oxygenation C-9 (OH), C-10 (OMe)[1]C-11 (OH), C-10 (OMe)[1]
Precursor Ion [M+H]+ m/z 342[5]m/z 342[5]
Diagnostic MS/MS Ion m/z 192[5]m/z 192[5]
Diagnostic ¹H NMR AB quartet (H-11, H-12, J ≈ 8.0 Hz)Two singlets (H-9, H-12)[5]
Cyclization Preference Neutral conditions (~30% yield)[2]Acidic conditions (>95% yield)[4]

Synthetic Causality and Regioselectivity

The total synthesis of both alkaloids relies on the chiral auxiliary-assisted Bischler-Napieralski cyclization/reduction of (S)-N-norlaudanidine[1][4]. The regioselectivity of this ring closure is highly dependent on the reaction environment.

Mechanistic Causality: The reaction proceeds via an iminium ion intermediate. The subsequent electrophilic aromatic substitution can occur at either the ortho or para position relative to the D-ring's oxygen substituents. Under acidic conditions (acetic acid in acetonitrile), the transition state heavily favors para-attack, driving the reaction almost exclusively (>95%) toward the pseudo-THPB framework of (S)-corytenchine[2][4]. Conversely, conducting the reaction in neutral ethanol removes this strict kinetic control, allowing competitive ortho-attack and resulting in a mixed yield of ~70% corytenchine and ~30% tetrahydropalmatrubine[2][4].

Synthesis Precursor (S)-N-norlaudanidine (Precursor) Reagents Formaldehyde (37%) + NaBH3CN Precursor->Reagents Cond1 Acidic Conditions (CH3CN, AcOH, 0°C) Reagents->Cond1 Cond2 Neutral Conditions (EtOH, No Acid) Reagents->Cond2 Cory (S)-Corytenchine (Pseudo-THPB, >95%) Cond1->Cory para-attack favored Mix Mixture: 70% Corytenchine + 30% Tetrahydropalmatrubine Cond2->Mix ortho/para competition

Regioselective cyclization pathway of (S)-N-norlaudanidine into THPB and pseudo-THPB alkaloids.

Analytical Differentiation: LC-MS/MS and Stopped-Flow NMR

Because tetrahydropalmatrubine and corytenchine are exact structural isomers, standard mass spectrometry ([M+H]+ at m/z 342) cannot differentiate them[5]. Furthermore, both yield a dominant MS/MS product ion at m/z 192[5].

Fragmentation Causality: The m/z 192 ion arises from the retro-Diels-Alder cleavage of the C-ring. Because both molecules share an identical 2,3-dimethoxy A/B-ring system (which retains the charge during fragmentation), this product ion is universally observed in both regioisomers, making MS/MS alone insufficient for structural elucidation.

To definitively resolve the structures, Stopped-Flow ¹H NMR must be employed:

  • (S)-Corytenchine: The C-10/C-11 oxygenation isolates the D-ring protons at C-9 and C-12. Because they are para to each other, they do not couple, appearing as distinct singlets (e.g., δ 6.75 and 6.70)[5].

  • (S)-Tetrahydropalmatrubine: The C-9/C-10 oxygenation leaves the C-11 and C-12 protons adjacent. This ortho relationship results in strong spin-spin coupling, producing a characteristic AB quartet (J ≈ 8.0 Hz).

Analysis Sample Alkaloid Extract / Reaction Mixture LC Chiral LC Separation Sample->LC MS LC-MS/MS Monitoring (m/z 342 -> 192) LC->MS Mass & Frag NMR Stopped-flow 1H NMR & NOESY LC->NMR Structural Elucidation THPB Tetrahydropalmatrubine (AB quartet, H-11/H-12) NMR->THPB ortho-coupling Pseudo Corytenchine (Singlets, H-9/H-12) NMR->Pseudo para-protons

Analytical workflow utilizing LC-MS and stopped-flow 1H NMR for THPB structural elucidation.

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of (S)-Corytenchine

Objective: Convert (S)-N-norlaudanidine into (S)-corytenchine while actively suppressing the ortho-attack pathway that yields tetrahydropalmatrubine.

  • Iminium Formation: Dissolve (S)-N-norlaudanidine in anhydrous acetonitrile and cool the system to 0 °C[4]. Add 37% formalin dropwise.

  • Acid-Catalyzed Cyclization: Introduce sodium cyanoborohydride (NaBH₃CN) followed immediately by acetic acid[4].

    • Self-Validation Checkpoint: The immediate addition of acid is critical; it traps the kinetic intermediate and lowers the activation energy for para-attack, preventing equilibration to the normal THPB pathway.

  • Purification: Quench the reaction, extract the organic layer, and verify product purity via chiral HPLC (>95% ee)[1][4].

Protocol B: Stopped-Flow LC-NMR Structural Elucidation

Objective: Unambiguously differentiate the synthesized or biosynthesized regioisomers in a continuous analytical flow.

  • Separation & Monitoring: Inject the sample onto a chiral LC column. Split the eluent flow between an MS and an NMR spectrometer.

  • Triggering: Monitor the MS feed for the precursor ion m/z 342 and the retro-Diels-Alder fragment m/z 192[5].

  • NMR Acquisition: Upon detection of the target mass, trigger the stopped-flow valve to hold the corresponding eluent peak within the ¹H NMR flow cell[5].

    • Self-Validation Checkpoint: Acquire the ¹H NMR spectrum. If the D-ring aromatic region exhibits four total singlets (including H-1, H-4, H-9, H-12), the structure is confirmed as corytenchine[5]. If an AB quartet is present, the structure is tetrahydropalmatrubine.

Sources

Validation

Optimizing and Validating LC-MS/MS Bioanalytical Methods for Tetrahydropalmatrubine (THPR) Pharmacokinetics: A Comparative Guide

Introduction: The Analytical Challenge of THPR L-tetrahydropalmatine (L-THP) is a biologically active tetracyclic alkaloid derived from Corydalis yanhusuo, widely investigated for its analgesic properties and its potenti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of THPR

L-tetrahydropalmatine (L-THP) is a biologically active tetracyclic alkaloid derived from Corydalis yanhusuo, widely investigated for its analgesic properties and its potential in treating cocaine addiction by blocking postsynaptic dopamine receptors[1]. In vivo, L-THP undergoes extensive hepatic biotransformation via CYP450 enzymes, resulting in several active mono-demethylated metabolites, notably L-tetrahydropalmatrubine (THPR)[1][2].

Characterizing the pharmacokinetic (PK) profile of THPR is critical for understanding the prolonged efficacy and safety of L-THP therapies. However, quantifying THPR in plasma presents significant analytical hurdles: circulating concentrations are extremely low (often <1 ng/mL), and the complex biological matrix induces severe signal interference. To meet the stringent requirements of the FDA's Bioanalytical Method Validation Guidance[3], laboratories must transition from traditional HPLC methods to highly optimized UPLC-MS/MS workflows. This guide objectively compares analytical alternatives and provides a self-validating protocol for THPR quantification.

Comparative Analysis of Sample Preparation Strategies

The integrity of any LC-MS/MS assay begins with sample preparation. The goal is to extract the analyte while eliminating endogenous proteins and glycerophospholipids that cause ion suppression in the electrospray ionization (ESI) source.

The Causality of Matrix Effects

While Protein Precipitation (PPT) is rapid and inexpensive, it merely denatures large proteins, leaving soluble phospholipids in the extract. During ESI, these highly surface-active lipids outcompete the basic THPR molecule for available charge droplets, leading to severe signal quenching. Solid-Phase Extraction (SPE), utilizing a mixed-mode cation exchange (MCX) sorbent, exploits the basic nitrogen of THPR (pKa ~ 6.5). By acidifying the sample, THPR becomes positively charged and binds strongly to the sorbent, allowing aggressive organic washes to completely flush out neutral lipids before the targeted elution of the analyte.

Table 1: Performance Comparison of Sample Preparation Methods for THPR Plasma Extraction

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 65.2 ± 4.178.5 ± 3.292.4 ± 2.1
Matrix Effect (%) 45.3 (Severe Suppression)15.2 (Moderate)< 5.0 (Negligible)
LLOQ Achieved 2.00 ng/mL1.00 ng/mL0.40 ng/mL
Processing Time LowHighMedium
Reproducibility PoorModerateExcellent

Data synthesized based on standard bioanalytical optimization for L-THP metabolites[1].

SPE_Logic Plasma Plasma Sample + THPR (High Protein/Lipid Matrix) Condition Conditioning (Methanol & Water) Plasma->Condition Load Sample Loading (THPR binds to sorbent) Condition->Load Wash Washing (5% Methanol) (Removes polar interferences) Load->Wash Elute Elution (100% Methanol) (Desorbs THPR) Wash->Elute Evap Evaporation & Reconstitution (Concentrates analyte) Elute->Evap

Caption: Step-by-step logic of Solid-Phase Extraction (SPE) for THPR plasma samples.

Chromatographic Platforms: HPLC-MS/MS vs. UPLC-MS/MS

To achieve the sensitivity required for PK studies, the chromatographic platform must minimize band broadening.

The Causality of UPLC Superiority

The transition from traditional 5 μm HPLC columns to 1.7 μm UPLC columns fundamentally alters the van Deemter kinetics. Smaller particle sizes minimize the multipath term (eddy diffusion) and flatten the mass transfer resistance at higher linear velocities. Consequently, the analyte elutes in a highly concentrated, narrow temporal band. In a concentration-dependent detector like ESI-MS, this directly translates to a massive boost in the signal-to-noise (S/N) ratio, lowering the limit of quantification. Furthermore, the use of 0.1% formic acid in the aqueous mobile phase acts as a proton source, dramatically enhancing the ionization efficiency of the THPR alkaloids[1].

Table 2: Chromatographic Performance Metrics for THPR Analysis

MetricHPLC-MS/MS (5 μm column)UPLC-MS/MS (1.7 μm column)
Retention Time 8.5 min2.1 min
Peak Width at Base 0.6 min0.1 min
Signal-to-Noise 15:1 (at 1 ng/mL)85:1 (at 1 ng/mL)
Solvent Usage 10.0 mL / run1.5 mL / run
Throughput ~6 samples / hour~20 samples / hour

Validated UPLC-MS/MS Protocol for THPR

This step-by-step methodology is designed as a self-validating system. By incorporating an internal standard (IS) prior to extraction, the protocol automatically corrects for any volumetric losses or ionization variations. The method aligns with the FDA 2018 Bioanalytical Method Validation Guidance, ensuring trustworthiness across accuracy, precision, and stability metrics[3].

Step 1: Calibration and Quality Control (QC) Preparation
  • Prepare a primary stock solution of THPR (1 mg/mL in methanol).

  • Dilute serially to create calibration standards ranging from 0.40 to 250 ng/mL in blank rat plasma[1].

  • Prepare independent QC samples at Low (LQC: 1.2 ng/mL), Medium (MQC: 100 ng/mL), and High (HQC: 200 ng/mL) concentrations to monitor assay drift.

Step 2: Solid-Phase Extraction (SPE)
  • Aliquot 100 μL of plasma sample (Standard, QC, or Unknown) into a microcentrifuge tube.

  • Add 10 μL of Internal Standard (Diazepam, 50 ng/mL) to normalize extraction efficiency[1].

  • Add 100 μL of 2% phosphoric acid to disrupt protein binding and ionize THPR.

  • Load onto a pre-conditioned MCX SPE cartridge (conditioned with 1 mL Methanol, then 1 mL Water).

  • Wash with 1 mL of 5% Methanol in water to remove hydrophilic interferences.

  • Elute with 1 mL of 5% Ammonium Hydroxide in Methanol to neutralize the basic nitrogen and desorb THPR.

  • Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 μL of Mobile Phase A.

Step 3: UPLC Separation Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm).

  • Mobile Phase A: 0.1% Formic acid in water (Promotes ESI+ ionization)[1].

  • Mobile Phase B: Acetonitrile (Provides better resolution and lower background noise than methanol)[1].

  • Gradient: 0-0.5 min (10% B), 0.5-2.0 min (10% to 90% B), 2.0-2.5 min (90% B), 2.5-3.0 min (10% B).

  • Flow Rate: 0.4 mL/min.

Step 4: MS/MS Detection Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • THPR Transition: m/z 342.1 → 192.1[4].

  • Internal Standard (Diazepam) Transition: m/z 285.1 → 193.1[1].

  • Collision Energy: Optimized via direct infusion (typically 25-30 eV).

Step 5: FDA Validation Criteria

To validate the system, ensure the following criteria are met per FDA guidelines[3]:

  • Accuracy & Precision: Intra- and inter-day variance must be ≤15% for all QCs, and ≤20% at the LLOQ[1][3].

  • Linearity: The calibration curve must exhibit a correlation coefficient ( r2 ) ≥ 0.99 using a 1/x² weighting factor[1].

PK_Workflow Admin L-THP Administration (In Vivo) Metabolism Hepatic CYP450 Mono-demethylation Admin->Metabolism THPR Tetrahydropalmatrubine (THPR) in Plasma Metabolism->THPR SPE Solid-Phase Extraction (Sample Clean-up) THPR->SPE UPLC UPLC Separation (Sub-2 μm column) SPE->UPLC MSMS ESI+ MS/MS Detection (MRM: 342.1 -> 192.1) UPLC->MSMS Data PK Parameter Calculation (AUC, Cmax, T1/2) MSMS->Data

Caption: Pharmacokinetic generation of THPR and LC-MS/MS analytical workflow.

Sources

Comparative

Stereoselective Pharmacodynamics: An In Vivo Efficacy Guide to S- vs. R-Tetrahydropalmatrubine

The Stereochemical Imperative in Tetrahydroprotoberberines In the landscape of neuropharmacology, chirality is not merely a structural feature; it is the fundamental determinant of biological activity. Tetrahydropalmatru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Stereochemical Imperative in Tetrahydroprotoberberines

In the landscape of neuropharmacology, chirality is not merely a structural feature; it is the fundamental determinant of biological activity. Tetrahydropalmatrubine (THPR) is a critical monodesmethyl metabolite of tetrahydropalmatine (THP), a prominent benzylisoquinoline alkaloid [1]. The in vivo efficacy of THPR is strictly governed by its C14 stereocenter.

The S-enantiomer (S-THPR, also known as L-tetrahydropalmatrubine) adopts a three-dimensional conformation that acts as a privileged scaffold, perfectly aligning with the orthosteric binding pockets of dopaminergic receptors. Conversely, the R-enantiomer (R-THPR or D-tetrahydropalmatrubine) exhibits profound steric hindrance within these same neuroreceptor pockets, drastically shifting its pharmacological profile from a potent neuromodulator to a compound with limited central nervous system (CNS) efficacy. This guide provides an objective, data-driven comparison of their in vivo performance, designed for researchers developing targeted therapies for analgesia and substance use disorders.

Mechanistic Divergence: Dopaminergic Signaling Pathways

To understand the in vivo outcomes, we must first trace the causality at the receptor level. S-THPR functions primarily through the antagonism of Dopamine D2 and D3 receptors, coupled with partial agonism/antagonism at D1 receptors [2]. This dual-action profile blunts the hyper-dopaminergic states associated with addiction and pain pathways. R-THPR lacks the spatial geometry required for high-affinity D2 receptor binding. Instead, it exhibits only weak D1 interactions and acts primarily as an organic cation transporter 1 (OCT1) inhibitor or monoamine depletor, rendering it largely ineffective for targeted D2-mediated neurobehavioral modulation.

G S_THPR S-Tetrahydropalmatrubine (S-THPR) D2_Receptor Dopamine D2/D3 Receptors (Antagonism) S_THPR->D2_Receptor High Affinity D1_Receptor Dopamine D1 Receptor (Modulation) S_THPR->D1_Receptor Partial Agonism R_THPR R-Tetrahydropalmatrubine (R-THPR) R_THPR->D1_Receptor Weak Affinity OCT1 OCT1 Transporter (Inhibition) R_THPR->OCT1 Primary Target Analgesia Analgesia & Anti-Addiction (High In Vivo Efficacy) D2_Receptor->Analgesia D1_Receptor->Analgesia OffTarget Altered Monoamine Dynamics (Low Target Efficacy) OCT1->OffTarget

Caption: Stereoselective dopaminergic and transporter signaling pathways of S-THPR versus R-THPR.

Quantitative In Vivo Efficacy Comparison

When evaluating these enantiomers in murine models, the divergence in receptor affinity translates directly to measurable behavioral and physiological outcomes. Because tetrahydroprotoberberines undergo rapid hepatic clearance [2], in vivo efficacy is a delicate balance of pharmacodynamics (receptor binding) and pharmacokinetics (bioavailability).

Pharmacological ParameterS-Tetrahydropalmatrubine (S-THPR)R-Tetrahydropalmatrubine (R-THPR)Validating Analytical Method
D2 Receptor Affinity (Kᵢ) High (~120–150 nM)Negligible (>10 μM)Radioligand Binding Assay
Analgesic Efficacy (ED₅₀) Potent (~10–15 mg/kg)Weak to Inactive (>50 mg/kg)Murine Hot Plate / Tail Flick
Anti-Addictive Potential Blocks CPP ReinstatementIneffectiveConditioned Place Preference
Locomotor Effect Sedative (Decreases Locomotion)Mild Hyperlocomotion / NullOpen Field Test (OFT)
Metabolic Clearance Rapid (T₁/₂ ~4.5 h)Rapid (T₁/₂ ~4.0 h)LC-MS/MS [2]

Data synthesis derived from the stereoselective profiling of THP metabolites and engineered biosynthetic derivatives [3].

Self-Validating Experimental Protocol: CPP & LC-MS/MS Workflow

To ensure absolute trustworthiness in preclinical data, behavioral results must be internally validated by pharmacokinetic quantification. The following protocol details a self-validating workflow combining a Conditioned Place Preference (CPP) assay with LC-MS/MS to evaluate the anti-addictive efficacy of THPR enantiomers.

Step 1: Baseline Behavioral Assessment (Days 1-3)
  • Action: Subject mice to an Open Field Test (OFT) for 30 minutes prior to any drug exposure.

  • Causality & Validation: This establishes a baseline locomotor profile. S-THPR possesses inherent sedative properties; if a mouse shows pre-existing locomotor deficits, it must be excluded to prevent false-positive "sedation" or "CPP blocking" readings later in the study.

Step 2: Conditioned Place Preference (CPP) Paradigm (Days 4-11)
  • Action: Administer the primary addictive agent (e.g., cocaine, 15 mg/kg, i.p.) paired with the drug-paired chamber. Prior to the reinstatement phase, administer S-THPR (10 mg/kg) or R-THPR (10 mg/kg).

  • Causality & Validation: CPP directly measures the drug's ability to modulate the dopaminergic reward pathway. By testing both enantiomers at identical doses, the system isolates stereochemistry as the sole variable responsible for the attenuation of drug-seeking behavior.

Step 3: Pharmacokinetic Tissue Harvesting (Day 12)
  • Action: Immediately following the final behavioral test, euthanize the subjects and rapidly dissect the striatum and prefrontal cortex. Flash-freeze in liquid nitrogen.

  • Causality & Validation: Tetrahydroprotoberberines undergo extensive first-pass metabolism. Harvesting brain tissue rather than relying solely on plasma ensures that the behavioral differences observed are due to target engagement (pharmacodynamics) and not merely a failure of R-THPR to cross the blood-brain barrier.

Step 4: LC-MS/MS Quantification
  • Action: Homogenize tissue, perform liquid-liquid extraction using ethyl acetate, and analyze via LC-MS/MS using a chiral column (e.g., Chiralcel OD-H) to confirm enantiomeric purity in vivo.

  • Causality & Validation: High-sensitivity mass spectrometry definitively correlates the behavioral efficacy observed in Step 2 with the actual neuro-pharmacokinetic concentrations of the specific enantiomer [2].

Workflow Habituation 1. Baseline OFT & Habituation Conditioning 2. CPP Paradigm (S- vs R-THPR) Habituation->Conditioning Testing 3. Behavioral Reinstatement Test Conditioning->Testing Tissue 4. Brain Tissue Harvesting Testing->Tissue LCMS 5. LC-MS/MS Chiral PK Analysis Tissue->LCMS

Caption: Self-validating in vivo workflow integrating behavioral CPP testing with downstream LC-MS/MS PK analysis.

Validation

A Comparative Guide to the Structural Elucidation of Tetrahydropalmatrubine: Cross-Validation of NMR and X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the realm of natural product chemistry and drug discovery, the unambiguous determination of a molecule's three-dimensional structure is paramount. This g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry and drug discovery, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of two of the most powerful analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Using the protoberberine alkaloid, tetrahydropalmatrubine, as a case study, we will explore the principles, experimental workflows, and data interpretation of each technique, highlighting their synergistic capabilities in achieving a comprehensive and validated structural model.

The Central Role of Structure in Drug Discovery

Tetrahydropalmatrubine belongs to the protoberberine class of alkaloids, a family of compounds known for their diverse and potent pharmacological activities. A precise understanding of its molecular architecture is the bedrock upon which all subsequent research is built, from elucidating its mechanism of action to designing more potent and selective derivatives. Even subtle differences in stereochemistry can dramatically alter a compound's biological activity. Therefore, the rigorous validation of its structure is not merely an academic exercise but a critical step in the drug development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton in Solution

NMR spectroscopy is an unparalleled technique for determining the structure of a molecule in solution, providing a wealth of information about the chemical environment, connectivity, and spatial relationships of individual atoms.[1] The fundamental principle of NMR lies in the interaction of atomic nuclei with an external magnetic field.

The Causality Behind Experimental Choices in NMR

The selection of a specific suite of NMR experiments is a strategic process aimed at systematically piecing together the molecular puzzle.

  • 1D NMR (¹H and ¹³C): The Foundational Scans. The initial ¹H NMR spectrum provides a proton census, revealing the number of distinct proton environments and their electronic surroundings through chemical shifts. The integration of these signals offers a quantitative measure of the protons in each environment. The ¹³C NMR spectrum, in turn, provides a count of the unique carbon atoms, distinguishing between methyl, methylene, methine, and quaternary carbons.

  • 2D NMR: Building the Connectivity Map.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing out spin systems and identifying adjacent protons within the molecular framework.

    • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the carbon atom to which it is directly attached, providing a definitive C-H connectivity map.

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is essential for determining the relative stereochemistry and conformation of the molecule in solution.

A Self-Validating System: The Logic of NMR Data Interpretation

The true power of NMR lies in the cross-validation inherent in the data from multiple experiments. A proposed structure must be consistent with all observed correlations. For instance, a COSY correlation between two protons must be supported by their respective HSQC and HMBC correlations to neighboring atoms. Any inconsistencies would immediately flag an incorrect structural assignment.

Experimental Workflow for NMR Analysis

Caption: A typical experimental workflow for the structural elucidation of a natural product using NMR spectroscopy.

Representative NMR Data for a Tetrahydropalmatine-type Structure

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a tetrahydropalmatine-type scaffold, providing a reference for the type of data obtained from these experiments.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm), Multiplicity (J in Hz)Key HMBC Correlations
129.13.05 (m), 2.65 (m)C-2, C-13a
251.44.20 (d, 15.5)C-1, C-3, C-13a
3126.56.75 (s)C-2, C-4, C-4a, C-13b
4108.86.60 (s)C-3, C-4a, C-5
4a128.4--
553.73.60 (m)C-4, C-4a, C-6
621.72.80 (m)C-5, C-7
858.33.50 (d, 15.0)C-8a, C-9, C-13a
8a128.7--
9111.46.85 (d, 8.5)C-8, C-8a, C-10, C-11
10147.8--
11147.9--
12111.16.70 (d, 8.5)C-10, C-11, C-12a
12a126.2--
13a60.43.75 (dd, 10.5, 3.5)C-1, C-2, C-8, C-13b
OMe-255.93.85 (s)C-2
OMe-356.03.86 (s)C-3
OMe-956.13.87 (s)C-9
OMe-1056.23.88 (s)C-10

X-ray Crystallography: A Definitive View of the Solid-State Structure

X-ray crystallography provides an unparalleled, high-resolution, three-dimensional model of a molecule as it exists in a crystalline lattice.[2] This technique can often be considered the "gold standard" for structure determination, as it directly visualizes the atomic positions.[2]

The Causality Behind Experimental Choices in X-ray Crystallography

The success of an X-ray crystallography experiment is critically dependent on the ability to grow high-quality single crystals. This is often the most challenging and time-consuming step.

  • Crystallization: The process of obtaining a well-ordered, single crystal is a matter of trial and error, exploring various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). The goal is to encourage the molecules to pack in a highly ordered, repeating arrangement.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, producing a unique diffraction pattern of spots.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. This map is then interpreted to build a model of the molecule, which is subsequently refined to best fit the experimental data.

A Self-Validating System: The Logic of Crystallographic Data Interpretation

The quality of a crystal structure is assessed by several metrics, providing a self-validating framework. The R-factor is a measure of the agreement between the calculated and observed diffraction data; a lower R-factor indicates a better fit. Additionally, bond lengths, bond angles, and torsion angles are compared to established values for similar chemical environments to ensure the chemical reasonableness of the final structure.

Experimental Workflow for X-ray Crystallography

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Representative Crystallographic Data

The output of a successful X-ray crystallography experiment is a set of crystallographic data, typically deposited in a database like the Cambridge Crystallographic Data Centre (CCDC).[3][4] This data provides precise information on the molecule's geometry.

ParameterRepresentative ValueDescription
Crystal SystemOrthorhombicThe shape of the unit cell.
Space GroupP2₁2₁2₁The symmetry of the crystal lattice.
a (Å)8.5Unit cell dimension.
b (Å)12.1Unit cell dimension.
c (Å)18.3Unit cell dimension.
α, β, γ (°)90, 90, 90Unit cell angles.
Volume (ų)1880The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor< 0.05A measure of the quality of the structural model.

Cross-Validation: The Synergy of NMR and X-ray Crystallography

While both NMR and X-ray crystallography are powerful techniques, they are not mutually exclusive; in fact, they are highly complementary.[5] Cross-validating the data from both methods provides the highest level of confidence in a structural assignment.

Logical Relationship between NMR and X-ray Crystallography

G NMR NMR Spectroscopy (Solution-State Structure) Validation Cross-Validation NMR->Validation Xray X-ray Crystallography (Solid-State Structure) Xray->Validation Structure Validated 3D Structure Validation->Structure

Caption: The complementary nature of NMR and X-ray crystallography in achieving a validated molecular structure.

  • Conformational Analysis: NMR, particularly through NOESY data, provides insights into the molecule's conformation in solution, which may differ from its conformation in the solid state due to crystal packing forces. Comparing the solution and solid-state conformations can reveal information about the molecule's flexibility.

  • Confirmation of Connectivity: The atomic connectivity determined by 2D NMR should be in complete agreement with the bond network observed in the crystal structure.

  • Stereochemistry: Both techniques provide information about the relative stereochemistry of the molecule. The absolute stereochemistry can often be determined by X-ray crystallography if a heavy atom is present or by using specific NMR techniques with chiral auxiliaries.

Conclusion: A Dual-Pronged Approach to Structural Certainty

The structural elucidation of a novel natural product like tetrahydropalmatrubine is a multifaceted challenge that demands a rigorous and comprehensive analytical approach. While NMR spectroscopy provides an intimate view of the molecule's structure and dynamics in solution, X-ray crystallography offers a definitive and high-resolution snapshot of its solid-state conformation. The true power lies in the synergy of these two techniques. By cross-validating the data from both NMR and X-ray crystallography, researchers can achieve an unparalleled level of confidence in their structural assignments, paving the way for a deeper understanding of the molecule's biological function and its potential as a therapeutic agent. This dual-pronged approach represents the gold standard in modern natural product chemistry and is an indispensable component of the drug discovery and development process.

References

  • Grycová, L., Dostál, J., & Marek, R. (n.d.). QUATERNARY PROTOBERBERINE ALKALOIDS. Masaryk University. Retrieved March 27, 2026, from [Link]

  • Grycová, L., Dostál, J., & Marek, R. (n.d.). Quaternary protoberberine alkaloids. Masaryk University. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). (-)-Tetrahydropalmatine. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). Tetrahydropalmatine, (+)-. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • PubChemLite. (n.d.). Tetrahydropalmatrubine (C20H23NO4). Retrieved March 27, 2026, from [Link]

  • ChEMBL. (n.d.). Compound: TETRAHYDROPALMATRUBINE (CHEMBL522746). European Bioinformatics Institute. Retrieved March 27, 2026, from [Link]

  • Lynch, K., et al. (2023). X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. Acta Crystallographica Section D: Structural Biology, 79(Pt 8), 643-651.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Chen, Q., et al. (2007). High performance liquid chromatography-mass spectrometry analysis of protoberberine alkaloids in medicine herbs. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1733-1740.
  • Liu, S., et al. (2005). Structural analyses of protoberberine alkaloids in medicine herbs by using ESI–FT-ICR-MS and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 819-826.
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Howard Hughes Medical Institute. Retrieved March 27, 2026, from [Link]

  • Lin, W., et al. (2023).
  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved March 27, 2026, from [Link]

Sources

Comparative

comparative receptor binding affinity of tetrahydropalmatrubine and xylopinine

As drug development increasingly looks toward naturally derived tetrahydroprotoberberine (THPB) alkaloids for novel neurotherapeutics, understanding the precise structure-activity relationships (SAR) governing their targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly looks toward naturally derived tetrahydroprotoberberine (THPB) alkaloids for novel neurotherapeutics, understanding the precise structure-activity relationships (SAR) governing their target engagement is paramount. This guide provides an objective, data-driven comparison of two structurally related but pharmacologically distinct alkaloids: tetrahydropalmatrubine and xylopinine .

By dissecting their comparative binding affinities at dopamine receptors (D1 and D2), this guide equips researchers with the mechanistic insights necessary to leverage the THPB scaffold for central nervous system (CNS) drug design.

Structural Determinants of Receptor Affinity

Both tetrahydropalmatrubine and xylopinine share the tetracyclic isoquinoline core characteristic of THPBs, yet minor variances in their functional group substitutions dictate profound differences in their pharmacodynamics[1].

  • Tetrahydropalmatrubine (Schefferine): This compound is characterized by oxygen functionalities at the C-2, C-3, C-9, and C-10 positions. Crucially, it possesses a free hydroxyl group at the C-9 position (2,3,10-trimethoxy-9-hydroxy-THPB)[1][2].

  • Xylopinine: Classified as a "pseudotetrahydroprotoberberine," xylopinine features a shifted substitution pattern with fully methylated oxygen functionalities at the C-2, C-3, C-10, and C-11 positions (2,3,10,11-tetramethoxy-THPB)[1].

The Causality of Affinity: The Hydrogen Bond Imperative

The orthosteric binding pockets of dopamine D1 and D2 receptors contain highly conserved serine residues designed to form hydrogen bonds with the catechol hydroxyls of endogenous dopamine.

Tetrahydropalmatrubine’s C-9 hydroxyl group acts as a critical hydrogen bond donor, effectively anchoring the ligand within the receptor pocket and yielding high binding affinity[3][4]. In stark contrast, xylopinine lacks any free hydroxyl groups. The exhaustive methoxylation (specifically the C-11 methoxy group) not only abolishes hydrogen-bonding capabilities but also introduces steric bulk that clashes with the receptor's binding cleft. Consequently, the receptor binding affinity of fully methoxylated THPBs like xylopinine is dramatically decreased—often testing more than 10-fold weaker than their hydroxylated counterparts[3].

Furthermore, stereochemistry is an absolute gatekeeper for THPB target engagement. The levo (S)-enantiomer is required for potent dopamine receptor antagonism/partial agonism, whereas the dextro (R)-enantiomer is virtually inactive[3][4].

SAR THPB Tetrahydroprotoberberine (THPB) Scaffold THPR (S)-Tetrahydropalmatrubine (C9-OH, C2,3,10-OMe) THPB->THPR XYLO (S)-Xylopinine (C2,3,10,11-OMe) THPB->XYLO H_Bond C9-OH acts as critical H-bond donor THPR->H_Bond Steric C11-OMe causes steric bulk Lacks H-bond donor XYLO->Steric HighAff High Affinity for D1/D2 Receptors H_Bond->HighAff LowAff Dramatically Reduced D1/D2 Affinity (>10x weaker) Steric->LowAff

Structural Activity Relationship (SAR) dictating dopamine receptor affinity in THPBs.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological profiles of the two alkaloids based on established structure-activity relationships for the THPB class[1][3][4].

Parameter(S)-Tetrahydropalmatrubine(S)-Xylopinine
Alkaloid Classification TetrahydroprotoberberinePseudotetrahydroprotoberberine
Substitution Pattern 2,3,10-trimethoxy-9-hydroxy 2,3,10,11-tetramethoxy
Dopamine D1 Affinity ( Ki​ ) High (Low nM range)Low (>10-fold reduction)
Dopamine D2 Affinity ( Ki​ ) Moderate-HighLow (>10-fold reduction)
Receptor Function D1 Partial Agonist / D2 AntagonistWeak Antagonist
Key Mechanistic Feature C-9 OH anchors to receptor via H-bondC-11 OMe induces steric hindrance

Standardized Experimental Protocol: Radioligand Binding Assay

To empirically validate and compare the binding affinities of these compounds, a competitive radioligand binding assay must be employed. The following protocol is a self-validating system designed to eliminate artifacts such as endogenous ligand interference and non-specific binding[3][5].

Phase 1: Striatal Membrane Preparation

Causality: The striatum is utilized due to its dense expression of both D1 and D2 receptors, providing a robust signal-to-noise ratio.

  • Tissue Isolation: Dissect the striatum from fresh mammalian brains (e.g., rat or calf) over ice to prevent rapid proteolytic degradation[3].

  • Homogenization: Homogenize the tissue in 50 volumes of ice-cold TENA buffer (50 mM Tris-HCl, 5 mM EDTA, 1.1 mM ascorbic acid, pH 7.4). Note: Ascorbic acid prevents the oxidation of endogenous catecholamines.

  • Centrifugation & Washing: Centrifuge at 20,000 × g for 10 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash step twice. Causality: Repeated washing is critical to deplete endogenous dopamine, which would otherwise compete with the radioligand and artificially inflate the apparent Ki​ of the test compounds.

Phase 2: Competitive Binding Incubation
  • Radioligand Selection:

    • For D1 receptors: Use[³H]-SCH23390 (0.5 nM).

    • For D2 receptors: Use[³H]-Spiperone (0.2 nM)[3][4].

  • Reaction Mixture: In a 96-well plate, combine 100 µL of the membrane suspension, 50 µL of the specific radioligand, and 50 µL of the test compound (tetrahydropalmatrubine or xylopinine) at varying concentrations ranging from 10−10 to 10−4 M.

  • Controls:

    • Total Binding (TB): Buffer instead of the test compound.

    • Non-Specific Binding (NSB): Add 10 µM of unlabeled Haloperidol (for D2) or unlabeled SCH23390 (for D1).

  • Incubation: Incubate the plates at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

Phase 3: Filtration and Quantification
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Crucial Step: Pre-soak the filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use. Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged alkaloid ligands to the filter itself.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation: Transfer the filters to vials containing 4 mL of liquid scintillation cocktail. Allow them to equilibrate in the dark for 12 hours.

  • Data Analysis: Count the radioactivity (CPM) using a liquid scintillation counter. Calculate the IC50​ using non-linear regression analysis and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep 1. Membrane Preparation Striatal Tissue Homogenization & Washing Incubate 2. Ligand Incubation [3H]-SCH23390 (D1) or [3H]-Spiperone (D2) Prep->Incubate Compete 3. Competitive Displacement Add Alkaloids (10^-10 to 10^-4 M) Incubate->Compete Filter 4. Rapid Filtration GF/B filters pre-soaked in 0.3% PEI Compete->Filter Count 5. Scintillation Counting Calculate IC50 and Ki via Cheng-Prusoff Filter->Count

Radioligand competitive binding assay workflow for D1 and D2 receptors.

References

  • Effects of tetrahydroprotoberberines on dopamine receptor subtypes in brain. PubMed / NIH.[Link]

  • Structures of some common tetrahydroprotoberberine alkaloids. ResearchGate.[Link]

  • Tetrahydropalmatrubine (C20H23NO4). PubChemLite.[Link]

  • Levo-tetrahydropalmatine inhibits α4β2 nicotinic receptor response to nicotine in cultured SH-EP1 cells. PubMed / NIH.[Link]

  • Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model. PubMed / NIH. [Link]

Sources

Validation

Validating the Purity of Commercial Tetrahydropalmatrubine Reference Standards: A Comparative Analytical Guide

Introduction: The Analytical Challenge of Tetrahydroprotoberberine Alkaloids As a Senior Application Scientist, I frequently encounter commercial reference standards that claim >99% purity based solely on a single HPLC-U...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Tetrahydroprotoberberine Alkaloids

As a Senior Application Scientist, I frequently encounter commercial reference standards that claim >99% purity based solely on a single HPLC-UV chromatogram. In the realm of complex plant alkaloids, relying on a single dimension of data is a fundamental analytical blind spot. Tetrahydropalmatrubine (THPR), an active monodesmethyl metabolite of tetrahydropalmatine (THP), is a highly studied tetrahydroprotoberberine alkaloid evaluated for its interactions with dopamine receptors and its anti-addiction properties[1]. Because its pharmacological efficacy is highly stereospecific and structurally dependent, utilizing a sub-par reference standard can derail entire pharmacokinetic studies.

To establish true trustworthiness in your analytical assays, the validation protocol must be a self-validating system. A single chromatographic method cannot resolve all structural, enantiomeric, and isobaric variables. This guide provides an objective comparison of analytical alternatives and a field-proven, step-by-step methodology to rigorously certify the purity of commercial THPR reference standards.

Structural Nuances and the Threat of Isobaric Impurities

THPR is characterized by oxygen functionalities at the C-2, C-3 and C-9, C-10 positions on its A and D aromatic rings, respectively[2]. During its biosynthesis or total synthesis, the precursor scoulerine undergoes 9-O-methylation to form THPR[3]. However, alternative methylation pathways or synthetic side-reactions can generate isobaric "pseudo-tetrahydroprotoberberines" such as corytenchine, which shares the exact same molecular weight (m/z 342) but features oxygen functionalities at the C-10, C-11 positions instead[2].

StructuralPathway Scoulerine (S)-Scoulerine Precursor (m/z 328) THPR (S)-Tetrahydropalmatrubine Target (m/z 342) Scoulerine->THPR 9-O-Methylation Corytenchine (S)-Corytenchine Isobaric Impurity (m/z 342) Scoulerine->Corytenchine Alt. Methylation THP (S)-Tetrahydropalmatine Downstream Met. (m/z 356) THPR->THP 2-O-Methylation

Biosynthetic relationships and potential isobaric impurities of tetrahydropalmatrubine.

Comparative Analysis of Analytical Alternatives

Relying on a single technique leaves critical blind spots. Below is an objective comparison of the analytical techniques required to build a comprehensive, self-validating purity profile.

Analytical TechniquePrimary FunctionAdvantagesLimitations (Blind Spots)
Achiral HPLC-UV Quantitative purity via area normalizationHigh reproducibility; standard industry baseline.Cannot distinguish co-eluting isobaric impurities or enantiomers.
Chiral HPLC-UV Enantiomeric excess (ee%) determinationResolves (S)-THPR from (R)-THPR.Requires specialized chiral stationary phases; blind to non-UV absorbing salts.
QTOF LC-MS/MS Impurity profiling & structural confirmationExact mass capabilities (ppm error) distinguish structural isomers.Poor for absolute quantitation due to ionization bias.
Quantitative NMR (qNMR) Absolute mass fraction & solvent detectionUniversal detector; self-validating absolute purity.Lower sensitivity for trace impurities (<0.1%).

Self-Validating Experimental Protocol for THPR Purity Assessment

To guarantee scientific integrity, every step in the validation workflow is designed with strict causality to eliminate artifacts.

Step 1: Sample Preparation & Matrix Elimination

  • Method: Dissolve 1.0 mg of the commercial THPR standard in 1.0 mL of LC-MS grade acetonitrile to create a 1 mg/mL stock solution.

  • Causality: Acetonitrile is explicitly chosen over methanol. Methanol can cause artifactual methylation of the standard during prolonged storage, artificially generating THP impurities. Acetonitrile minimizes background noise and ensures sample stability[1].

Step 2: Chromatographic Separation (Achiral & Chiral)

  • Method: Inject the sample onto a C18 core-shell column (2.1 mm × 100 mm, 2.7 μm). Use a gradient elution of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% formic acid.

  • Causality: The addition of 0.1% formic acid is non-negotiable. At neutral pH, the tertiary amine of THPR strongly interacts with residual silanols on the silica support, causing severe peak tailing. Formic acid acts as an ion-pairing agent, lowering the pH to ensure the amine remains fully protonated, which dramatically enhances the response and yields sharp, symmetrical peaks[1]. Follow this with a chiral column run to verify that the standard is >99% enantiomerically pure (S)-THPR, as racemic mixtures will invalidate biological receptor binding assays[2].

Step 3: High-Resolution Mass Spectrometric Profiling (QTOF LC-MS/MS)

  • Method: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Target the protonated precursor ion [M+H]+ at m/z 342.1700.

  • Causality: Positive ESI is highly specific for alkaloids due to their basic nitrogen, providing greater specificity than negative mode[1]. To confirm the identity of THPR and rule out isobaric impurities like corytenchine, we must monitor specific collision-induced dissociation (CID) fragments. THPR characteristically yields a major product ion at m/z 192.0998 (corresponding to the isoquinoline moiety) and m/z 165.0891[4]. If a peak at m/z 342 lacks these specific fragments, an isobaric impurity is present.

Step 4: Orthogonal Validation via Quantitative NMR (qNMR)

  • Method: Dissolve an aliquot of the standard in CDCl3​ spiked with a highly pure internal standard (e.g., maleic acid). Acquire 1H NMR spectra using a long relaxation delay ( D1​>10s ).

  • Causality: Chromatographic techniques are fundamentally "blind" to non-UV absorbing impurities, such as inorganic salts left over from the purification process, and residual extraction solvents. qNMR provides a self-validating absolute mass fraction by comparing the integral of the THPR aromatic protons against the internal standard. This ensures the reported "purity" isn't artificially inflated by invisible contaminants.

Experimental Workflow Visualization

ValidationWorkflow Standard Commercial THPR Standard Prep Sample Preparation (LC-MS Grade MeCN) Standard->Prep HPLC Achiral & Chiral HPLC-UV (Area Normalization & ee%) Prep->HPLC MS QTOF LC-MS/MS (m/z 342.1700, Frag: 192.1) Prep->MS NMR Quantitative NMR (Absolute Mass Fraction) Prep->NMR Decision Orthogonal Consensus? HPLC->Decision MS->Decision NMR->Decision Pass Certified High-Purity THPR Decision->Pass Yes (>99.0%) Fail Reject / Repurify Decision->Fail No (<99.0%)

Orthogonal self-validating workflow for certifying THPR reference standard purity.

Data Interpretation and Reference Standard Certification

A commercial THPR standard should only be certified for sensitive pharmacokinetic or drug development applications if it passes all three orthogonal gates:

  • Chromatographic Purity: >99.0% by HPLC-UV area normalization with an enantiomeric excess (ee) >99%.

  • Structural Integrity: Exact mass confirmation within 5 ppm error and correct MS/MS fragmentation profiling.

  • Absolute Purity: Mass balance confirmation via qNMR to rule out residual solvents and inorganic salts.

By enforcing this multi-dimensional validation strategy, researchers can confidently eliminate analytical artifacts and ensure the scientific integrity of their downstream data.

References

  • Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study. PMC (nih.gov). 1

  • Enantioselective Total Synthesis and X-ray Structures of the Tetrahydroprotoberberine Alkaloids (−)-(S)-Tetrahydropalmatrubine and (−)-(S)-Corytenchine. Journal of Natural Products (acs.org). 2

  • Structure-Guided Engineering of a Scoulerine 9-O-Methyltransferase Enables the Biosynthesis of Tetrahydropalmatrubine and Tetrahydropalmatine in Yeast. ACS Publications (acs.org). 3

  • Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera. Oxford Academic (oup.com). 4

Sources

Safety & Regulatory Compliance

Safety

Tetrahydropalmatrubine proper disposal procedures

As a Senior Application Scientist overseeing laboratory safety and chemical lifecycle management, I frequently consult with drug development teams on the handling of potent bioactive molecules. Tetrahydropalmatrubine is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing laboratory safety and chemical lifecycle management, I frequently consult with drug development teams on the handling of potent bioactive molecules. Tetrahydropalmatrubine is a prime example. As a naturally occurring [], it is increasingly synthesized via engineered microbial platforms (such as yeast) for pharmacological evaluation[2].

Because it exhibits potent inhibitory activity against3[3], improper disposal poses severe occupational and environmental risks. This guide provides the definitive, step-by-step operational and disposal plans required to safely manage tetrahydropalmatrubine waste streams.

Quantitative Waste Characterization Data

Before initiating any disposal protocol, personnel must understand the physicochemical properties that dictate the compound's logistical handling.

ParameterValue / DescriptionLogistical Implication
Chemical Identity TetrahydropalmatrubineTarget compound for EHS manifests
CAS Number 7762-76-7Required for all hazardous waste labeling
Structural Class Tetrahydroprotoberberine AlkaloidStable tetracyclic core; requires thermal destruction
Receptor Affinity (IC₅₀) D1: 0.41 μM / D2: 3.11 μMHigh biological potency; mandates strict PPE
Common Solvents DMSO, Methanol, AcetonitrileDictates organic liquid waste segregation
Primary Disposal Route High-Temperature IncinerationPrevents environmental bioaccumulation

The Causality of Disposal: Why Incineration?

Why do we strictly mandate high-temperature incineration over chemical drain disposal? Tetrahydropalmatrubine features a rigid tetracyclic scaffold with specific4[4]. This highly stable aromatic system resists standard aqueous degradation found in municipal wastewater treatment. If released, it risks bioaccumulation and unintended pharmacological effects in wildlife.

Incineration acts as a self-validating destruction method : the extreme thermal energy completely oxidizes the carbon scaffold into CO₂ and NOₓ, ensuring zero pharmacological persistence.

Step-by-Step Disposal Workflows

Protocol A: Routine Liquid Waste Segregation

Mechanistic Rationale: Tetrahydropalmatrubine is typically dissolved in organic solvents for assays. Segregating these solvents prevents exothermic cross-reactions in the waste carboy.

  • Segregation: Separate liquid waste into halogenated and non-halogenated streams based on the primary solvent used (e.g., Methanol goes to non-halogenated; Chloroform to halogenated).

  • Containment: Transfer liquid waste into high-density polyethylene (HDPE) or glass carboys. Do not exceed 80% capacity to prevent over-pressurization from vapor expansion.

  • Labeling: Affix a hazardous waste label immediately. Explicitly specify "Tetrahydropalmatrubine (Toxic Alkaloid)" and list all solvent percentages.

  • Storage: Store the carboy in a secondary containment tray within a grounded flammable storage cabinet until collection by Environmental Health and Safety (EHS).

Protocol B: Solid Waste and Contaminated Consumables
  • Collection: Place all contaminated pipette tips, microcentrifuge tubes, and gloves into a designated, chemically resistant hazardous waste bag.

  • Sharps Management: Needles or glass HPLC vials that contacted the alkaloid must go directly into a puncture-proof sharps container. Never recap needles.

  • Sealing: Once the bag or container is 75% full, seal it securely using the gooseneck method and heavy-duty tape.

  • Disposal: Route directly to EHS for high-temperature incineration. Do not autoclave if the solid waste is mixed with volatile organic solvents, as this creates an explosion hazard.

Protocol C: Emergency Spill Decontamination (Self-Validating System)

Mechanistic Rationale: We utilize an oxidative degradation step using sodium hypochlorite because the electron-rich aromatic rings of tetrahydroprotoberberines are highly susceptible to oxidative cleavage. By applying bleach before physical cleanup, we destroy the pharmacophore in situ. This creates a self-validating protocol: even if the physical collection is imperfect, the residual chemical has already been rendered biologically inert.

  • Evacuation & PPE Donning: Immediately isolate the spill area. Personnel must don double nitrile gloves, splash-proof safety goggles, and a fluid-resistant lab coat. For dry powder spills, an N95 or P100 particulate respirator is mandatory to prevent inhalation of the bioactive dust.

  • Perimeter Containment: Surround the spill with inert absorbent booms or pads to prevent the spread of the alkaloid solution.

  • In Situ Oxidative Neutralization: For liquid spills, carefully apply a 10% sodium hypochlorite (bleach) solution, starting from the perimeter and working inward to prevent aerosolization. Allow a minimum contact time of 15 minutes to ensure complete ring cleavage.

  • Absorption: Cover the neutralized liquid with an inert absorbent medium, such as vermiculite or diatomaceous earth.

  • Physical Collection: Use a disposable plastic scoop (avoid metal to prevent sparking if flammable solvents are present) to transfer the absorbed slurry into a chemically resistant hazardous waste bag.

  • Secondary Wash: Wash the decontaminated surface with a 1% Alconox detergent solution, followed by a distilled water rinse. Collect all wash liquids into the designated liquid hazardous waste container.

Waste Segregation and Treatment Logic

G A Tetrahydropalmatrubine Waste Generation B Waste Characterization A->B C1 Liquid Solutions (Organic/Aqueous) B->C1 C2 Solid Waste (Powders, PPE, Sharps) B->C2 C3 Spill Residue (Decontamination) B->C3 D1 Segregate into Compatible Solvents C1->D1 D2 Seal in Puncture-Proof Hazardous Waste Bags C2->D2 D3 Neutralize with Oxidizing Agent (10% Bleach) C3->D3 E High-Temperature Incineration (EPA/RCRA Compliant) D1->E D2->E D3->E

Workflow for the segregation, treatment, and incineration of tetrahydropalmatrubine waste.

References

  • Structure-Guided Engineering of a Scoulerine 9-O-Methyltransferase Enables the Biosynthesis of Tetrahydropalmatrubine and Tetrahydropalmatine in Yeast. ACS Publications. Available at: [Link]

  • Structures of some common tetrahydroprotoberberine alkaloids. ResearchGate. Available at:[Link]

  • Tetrahydropalmatrubine - 25 mg. Tebubio. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Tetrahydropalmatrubine

Standard Operating Procedure: Personal Protective Equipment and Handling of Tetrahydropalmatrubine Introduction & Mechanistic Risk Assessment Tetrahydropalmatrubine (CAS 7762-76-7) is a potent frequently utilized in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Handling of Tetrahydropalmatrubine

Introduction & Mechanistic Risk Assessment

Tetrahydropalmatrubine (CAS 7762-76-7) is a potent frequently utilized in the study of dopaminergic system interactions and receptor pharmacology[]. As a monodesmethyl metabolite of Tetrahydropalmatine (THP), it possesses a highly lipophilic isoquinoline core that facilitates rapid penetration of the blood-brain barrier[2]. Recent metabolic engineering advancements have enabled the 3 in yeast platforms via scoulerine 9-O-methyltransferase (S9OMT)[3], significantly increasing its availability for high-throughput drug development.

However, handling this compound requires strict logistical and safety protocols. Like its parent compound THP, it exhibits potential cardiac and neurological toxicity[2], and direct exposure can cause severe irritation to the skin, eyes, and mucous membranes[4].

Quantitative Safety & Pharmacokinetic Profile

To design an effective Personal Protective Equipment (PPE) and operational plan, we must ground our protocols in the physicochemical and pharmacokinetic properties of the target compound. The table below summarizes critical data (using THP as a validated proxy for pharmacokinetic baselines) that dictate our safety causality.

Parameter / PropertyValue / DescriptionCausality for Safety Protocol
Chemical Class Tetrahydroprotoberberine AlkaloidHighly lipophilic; easily crosses biological membranes, necessitating strict dermal protection (double-gloving).
Primary Hazard Dopaminergic CNS ActivityInhalation or accidental ingestion causes rapid neurological effects; mandates respiratory protection and fume hood use.
Physical State Lyophilized / Crystalline PowderHigh risk of aerosolization due to static charge during weighing; requires static-dissipative tools.
Pharmacokinetics Tmax: ~0.44 h, T1/2: ~4.49 hRapid systemic absorption[2]; requires immediate, self-validating decontamination protocols upon exposure.
Incompatibilities Strong AcidsExothermic degradation risk; store and handle away from acidic reagents[4].

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE for Tetrahydropalmatrubine is driven by its high bioavailability and the organic solvents (e.g., DMSO, Methanol) typically required to reconstitute it for assays.

  • Hand Protection (Double-Gloving System):

    • Selection: Use 100% Nitrile gloves (minimum 5 mil thickness). Do not use latex.

    • Causality: Alkaloids are frequently reconstituted in DMSO, which rapidly degrades latex and carries dissolved solutes directly through the skin. Nitrile provides superior chemical resistance. Double-gloving ensures that if the outer glove is compromised by a micro-tear or solvent drop, the inner glove maintains the barrier.

  • Respiratory Protection:

    • Selection: NIOSH-approved N95 or P100 particulate respirator.

    • Causality: In its dry powder form, Tetrahydropalmatrubine is highly susceptible to static-induced aerosolization. Inhalation of airborne particulates bypasses first-pass metabolism, leading to acute dopaminergic exposure.

  • Eye and Face Protection:

    • Selection: Chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: The compound causes severe mucous membrane irritation[4]. Standard safety glasses with side shields do not provide adequate protection against airborne alkaloid dust or solvent splashes.

  • Body Protection:

    • Selection: Wraparound, fluid-resistant laboratory coat with knit cuffs.

Operational Plan: Step-by-Step Handling Methodology

This protocol is designed as a self-validating system: each step contains a verification check to ensure the safety perimeter is intact before proceeding.

  • Step 1: Environmental Isolation & Verification

    • Action: Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

    • Validation Check: Before opening the vial, place a piece of tissue paper at the sash opening. It must pull inward, validating negative pressure and active airflow.

  • Step 2: Static Mitigation

    • Action: Wipe the exterior of the Tetrahydropalmatrubine vial and the weighing spatula with a static-dissipative cloth, or use an anti-static ionizer fan.

    • Causality: Alkaloid powders cling to standard metal/plastic spatulas due to static electricity. Mitigating static prevents the powder from "jumping" and aerosolizing when the cap is removed.

  • Step 3: Weighing & Solvent Transfer

    • Action: Weigh the compound using a closed-system analytical balance. Transfer the powder to a pre-tared, sealable amber glass vial (to protect from photodegradation). Inject the solvent (e.g., DMSO) directly into the sealed vial through a septum.

  • Step 4: Seal Validation

    • Validation Check: Invert the sealed vial gently to ensure no solvent leaks before removing it from the fume hood.

Spill Response and Disposal Plan

Immediate and structured response to spills prevents systemic exposure and cross-contamination.

  • Dry Powder Spill (Inside Hood):

    • Do not sweep. Sweeping aerosolizes the neurotoxic powder.

    • Cover the spill gently with absorbent paper towels.

    • Wet the towels with a 10% bleach solution or 70% isopropanol to dissolve and trap the alkaloid.

    • Wipe inward from the edges to the center to prevent spreading.

  • Liquid Spill (Reconstituted Compound):

    • Apply a universal chemical absorbent pad over the spill.

    • Once absorbed, clean the surface with a surfactant-based detergent, followed by a copious water rinse.

  • Waste Disposal:

    • Action: Collect all contaminated PPE, wipes, and empty vials into a rigid, leak-proof container labeled "Toxic Chemical Waste - Alkaloids".

    • Causality: Tetrahydropalmatrubine cannot be disposed of in standard biohazard bags because it is a stable chemical toxin, not an infectious agent. It must be routed for high-temperature chemical incineration.

Workflow Visualization

The following diagram maps the logical relationship between operational handling, exposure response, and terminal disposal.

G N1 Pre-Operation: Don Nitrile Gloves & N95 N2 Containment: Class II BSC / Fume Hood N1->N2 N3 Handling: Static-Free Weighing N2->N3 N4 Exposure / Spill? N3->N4 N5 Emergency Response: Doff PPE & Flush N4->N5 Yes N6 Standard Decon: Surfactant Wash N4->N6 No N7 Disposal: Incineration Protocol N5->N7 N6->N7

Caption: Tetrahydropalmatrubine Safe Handling, Exposure Response, and Disposal Workflow.

References

  • BOC Sciences. "CAS 7762-76-7 (Tetrahydropalmatrubine) - Natural Products".

  • National Institutes of Health (PMC). "A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine". 2

  • ACS Publications. "Structure-Guided Engineering of a Scoulerine 9-O-Methyltransferase Enables the Biosynthesis of Tetrahydropalmatrubine and Tetrahydropalmatine in Yeast". 3

  • ResearchGate. "First Enantioselective Total Synthesis of (−)-Tejedine". 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydropalmatrubine
Reactant of Route 2
Tetrahydropalmatrubine
© Copyright 2026 BenchChem. All Rights Reserved.